molecular formula C8H16N2O2 B2715872 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone CAS No. 83502-55-0

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Cat. No.: B2715872
CAS No.: 83502-55-0
M. Wt: 172.228
InChI Key: MRGOMLFEVPNISR-UHFFFAOYSA-N
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Description

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.228. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGOMLFEVPNISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83502-55-0
Record name 1-Acetyl-4-(2-hydroxyethyl)piperazine
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Foundational & Exploratory

An In-depth Technical Guide to 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone, also known as 1-acetyl-4-(2-hydroxyethyl)piperazine, is a derivative of piperazine featuring both an N-acetyl group and an N-hydroxyethyl group. The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Piperazine derivatives are known to possess a diverse range of biological activities, including anti-infective, anti-carcinogenic, anxiolytic, and anti-inflammatory properties.[2] The unique structural combination of a hydrophilic hydroxyethyl group and a polar acetyl moiety on the piperazine core suggests its potential as a versatile intermediate and building block in the synthesis of more complex molecules for pharmaceutical research and development.[3] This guide provides a comprehensive overview of the known chemical properties, a detailed synthesis protocol, and potential applications of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. While comprehensive experimental data is not widely published, a combination of data from its hydrochloride salt and predicted values provides valuable insights.

PropertyValueSource
CAS Number 83502-55-0[4]
Molecular Formula C8H16N2O2
Molecular Weight 172.23 g/mol
Boiling Point (Predicted) 338.4±32.0 °C[5]
Density (Predicted) 1.111±0.06 g/cm3 [5]
pKa (Predicted) 14.96±0.10[5]

Note: The molecular formula C9H18N2O2 has been reported in some commercial sources but is inconsistent with the structure.[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the selective N-acetylation of its precursor, 1-(2-hydroxyethyl)piperazine. This method is analogous to the synthesis of other N-acetylated piperazine derivatives.[6]

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product 1-(2-hydroxyethyl)piperazine 1-(2-hydroxyethyl)piperazine Reaction Reaction Mixture (Stirring at controlled temperature) 1-(2-hydroxyethyl)piperazine->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (Optional) (e.g., Triethylamine) Base->Reaction Quenching Quenching (e.g., with water or aqueous base) Reaction->Quenching Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Quenching->Extraction Drying Drying of Organic Phase (e.g., with Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Silica gel) Evaporation->Purification Product This compound Purification->Product

Sources

An In-depth Technical Guide to the Proposed Mechanism of Action of 1-[4-(2-hydroxyethyl)-1-piperazinyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothesis-Driven Framework for Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(2-hydroxyethyl)-1-piperazinyl]ethanone is a piperazine derivative recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals.[1] Despite its application in the development of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) agents and antimicrobials, a direct and detailed mechanism of action for the compound itself has not been extensively elucidated in publicly available literature.[1] This guide, therefore, puts forth a hypothesis-driven framework, leveraging the well-documented pharmacology of the piperazine scaffold to propose potential mechanisms of action for this compound.

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including antipsychotic, antidepressant, anxiolytic, and antimicrobial effects.[2][3][4] The versatility of the piperazine structure allows for modifications that can significantly influence its pharmacological profile.[5] This guide will analyze the structural features of this compound to postulate its potential interactions with biological targets and outline a comprehensive strategy for the experimental validation of these hypotheses.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties and structural motifs of this compound is fundamental to postulating its biological activity.

PropertyValueSource
CAS Number 83502-55-0[6]
Molecular Formula C₈H₁₆N₂O₂[6]
Molecular Weight 172.22 g/mol [1]
Boiling Point 338.4±32.0℃ at 760 mmHg[1]
Storage 2-8℃, dry[1]

Structural Features and Their Potential Implications:

  • Piperazine Ring: This core structure is a common feature in many centrally acting drugs, where it often interacts with neurotransmitter receptors.[7][8] The two nitrogen atoms in the ring can act as proton acceptors, influencing the molecule's pharmacokinetic properties.[4]

  • N-Acetyl Group: The acetyl group at one of the piperazine nitrogens may modulate the basicity of the nitrogen and influence receptor binding and selectivity.

  • Hydroxyethyl Side Chain: The presence of a hydroxyl group can increase hydrophilicity and provides a potential site for hydrogen bonding with biological targets.

Proposed Mechanisms of Action: A Dual Hypothesis

Based on the structural characteristics of this compound and the known pharmacology of related piperazine derivatives, we propose two primary, non-mutually exclusive mechanisms of action: modulation of central nervous system targets and antimicrobial activity.

Hypothesis 1: Central Nervous System Modulation via Neuroreceptor Interaction

Many piperazine derivatives exhibit pharmacological activity in the central nervous system by interacting with monoamine neurotransmitter systems.[2][9] Atypical antipsychotics and some antidepressants containing a piperazine moiety are known to have affinities for dopamine (D₂) and serotonin (5-HT) receptors.[8]

Proposed Signaling Pathway:

We hypothesize that this compound may act as a modulator of dopaminergic and/or serotonergic signaling pathways. The piperazine core could serve as a scaffold for interaction with D₂ and 5-HT₂ₐ receptors, common targets for antipsychotic drugs.[8]

CNS_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R Dopamine D2 Receptor DA->D2R AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response Compound 1-[4-(2-hydroxyethyl)- 1-piperazinyl]ethanone Compound->D2R Potential Antagonist Antifungal_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Cell Wall Synthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane GlucanSynthase 1,3-β-D-Glucan Synthase Glucan β-Glucan GlucanSynthase->Glucan CellWall Fungal Cell Wall Integrity Glucan->CellWall Compound 1-[4-(2-hydroxyethyl)- 1-piperazinyl]ethanone Compound->CYP51 Hypothesized Inhibition Compound->GlucanSynthase Hypothesized Inhibition

Caption: Hypothesized antifungal mechanisms of action targeting key fungal enzymes.

Proposed Experimental Validation Workflow

To rigorously test the proposed mechanisms of action, a multi-tiered experimental approach is recommended. This workflow is designed to systematically evaluate the biological activity of this compound, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_CNS CNS Activity Validation cluster_Antifungal Antifungal Activity Validation CNS_Start Start: CNS Hypothesis ReceptorBinding Radioligand Binding Assays (Dopamine & Serotonin Receptors) CNS_Start->ReceptorBinding FunctionalAssays Functional Assays (e.g., cAMP, Calcium Flux) ReceptorBinding->FunctionalAssays NeuronalCellCulture Neuronal Cell Culture Studies (e.g., neurite outgrowth, toxicity) FunctionalAssays->NeuronalCellCulture CNS_End Conclusion on CNS Activity NeuronalCellCulture->CNS_End Antifungal_Start Start: Antifungal Hypothesis MIC_Assay Minimum Inhibitory Concentration (MIC) Assays against pathogenic fungi Antifungal_Start->MIC_Assay Enzyme_Inhibition Enzyme Inhibition Assays (CYP51, 1,3-β-D-glucan synthase) MIC_Assay->Enzyme_Inhibition Ergosterol_Quant Ergosterol Quantification Assay Enzyme_Inhibition->Ergosterol_Quant Cell_Viability Fungal Cell Viability and Membrane Integrity Assays Ergosterol_Quant->Cell_Viability Antifungal_End Conclusion on Antifungal Activity Cell_Viability->Antifungal_End

Caption: A structured workflow for the experimental validation of the proposed mechanisms of action.

Detailed Experimental Protocols

Part 1: CNS Activity Validation

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity of this compound to a panel of CNS receptors, with a focus on dopamine D₂ and serotonin 5-HT₂ₐ receptors.

    • Methodology:

      • Prepare cell membrane homogenates expressing the target receptors.

      • Incubate the membranes with a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and varying concentrations of the test compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify radioactivity using a scintillation counter.

      • Calculate the Ki (inhibition constant) from competition binding curves.

  • Functional Assays (cAMP Measurement):

    • Objective: To assess the functional consequence of receptor binding (agonist or antagonist activity).

    • Methodology:

      • Use a cell line stably expressing the D₂ receptor (e.g., CHO-D₂).

      • Pre-treat cells with the test compound.

      • Stimulate the cells with a known D₂ receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor.

      • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

      • A decrease in agonist-induced cAMP reduction would indicate antagonist activity of the test compound.

Part 2: Antifungal Activity Validation

  • Minimum Inhibitory Concentration (MIC) Assays:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Methodology:

      • Use a broth microdilution method according to CLSI guidelines.

      • Prepare a serial dilution of the test compound in a 96-well plate.

      • Inoculate each well with a standardized suspension of a fungal strain (e.g., Candida albicans, Aspergillus fumigatus).

      • Incubate the plates at an appropriate temperature for 24-48 hours.

      • Determine the MIC as the lowest concentration with no visible growth.

  • Lanosterol 14α-demethylase (CYP51) Inhibition Assay:

    • Objective: To directly measure the inhibitory effect of the compound on the target enzyme.

    • Methodology:

      • Use a commercially available recombinant human or fungal CYP51 enzyme.

      • Perform the assay in a microplate format using a fluorescent substrate.

      • Incubate the enzyme with the test compound at various concentrations.

      • Initiate the reaction by adding the substrate and NADPH.

      • Measure the fluorescence at appropriate excitation and emission wavelengths.

      • Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for investigating the mechanism of action of this compound. By leveraging the known pharmacology of the piperazine scaffold, we have proposed plausible mechanisms related to CNS modulation and antifungal activity. The detailed experimental workflows and protocols offer a clear path for researchers to validate these hypotheses.

Future research should focus on executing the proposed experimental plan to generate empirical data on the biological activities of this compound. Positive findings would warrant further investigation into its structure-activity relationships, pharmacokinetic properties, and potential therapeutic applications. This systematic approach will be instrumental in uncovering the full pharmacological potential of this compound and other related piperazine derivatives.

References

  • de la Torre-López, K. R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 23-38. Available at: [Link]

  • ResearchGate. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding Ketoconazole's Molecular Structure and Synthesis. Available at: [Link]

  • Kumar, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 21(11), 1098-1116. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2019). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. ACS omega, 4(4), 6709-6720. Available at: [Link]

  • Wikipedia. (2023). Piperazine. Available at: [Link]

  • Takahashi, H., et al. (2006). Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Antimicrobial agents and chemotherapy, 50(7), 2300-2305. Available at: [Link]

  • ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available at: [Link]

  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Available at: [Link]

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  • Wang, R., et al. (2025). Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans. Bioorganic Chemistry, 166, 109181. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. ChemMedChem. Available at: [Link]

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  • SciSpace. (2023). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Available at: [Link]

  • Google Patents. (n.d.). CN107739373B - Preparation method of ketoconazole.
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An In-depth Technical Guide to the Solubility Profile of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-[4-(2-hydroxyethyl)-1-piperazinyl]ethanone hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing this compound's solubility, detailed methodologies for its experimental determination, and an expert analysis of its anticipated behavior in various solvent systems.

While specific, publicly available solubility data for this exact hydrochloride salt is limited, this guide establishes a robust framework for its characterization. By leveraging data from structurally similar compounds and adhering to internationally recognized protocols, a scientist can confidently generate the precise data required for their research and development objectives.

Compound Profile and Physicochemical Landscape

To understand the solubility of a molecule, one must first understand the molecule itself. The subject of this guide is the hydrochloride salt of this compound.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Free Base)Piperazine (Parent Compound)1-Acetylpiperazine
CAS Number 83502-55-0[1]110-85-013889-98-0
Molecular Formula C₈H₁₆N₂O₂C₄H₁₀N₂C₆H₁₂N₂O
Molecular Weight 172.22 g/mol [1]86.14 g/mol 128.17 g/mol
Structure
Predicted pKa Not availablepKa₁: 5.35, pKa₂: 9.73[2]8.50 (Predicted)[3]
Aqueous Solubility Not availableFreely soluble in water[2]210 g/L at 20°C[3]

The structure reveals several key features that govern its solubility:

  • The Piperazine Ring : This core structure contains two nitrogen atoms. The nitrogen at position 1 is a tertiary amide, which is non-basic. The nitrogen at position 4 is a tertiary amine, which is basic and is the site of protonation to form the hydrochloride salt. The basicity of this nitrogen is fundamental to the compound's pH-dependent solubility.

  • The Hydroxyethyl Group (-CH₂CH₂OH) : The terminal hydroxyl group is polar and capable of forming hydrogen bonds with water, which is expected to contribute positively to its aqueous solubility.

  • The Acetyl Group (-C(O)CH₃) : This group makes the nitrogen at position 1 an amide, removing its basicity.

  • The Hydrochloride Salt Form : As a salt of a weak base and a strong acid, the compound is expected to be significantly more soluble in water and acidic media than its corresponding free base.

The Cornerstone of Solubility: Theoretical Principles

Solubility is a thermodynamic equilibrium between the solid state of a compound and its dissolved state in a solvent. For an ionizable molecule like our target compound, the key influencing factors are pH, temperature, and the physicochemical properties of the solvent.

The Critical Role of pH

For a weakly basic compound (B), its dissolution in water involves an equilibrium between the solid free base, the dissolved free base, and the protonated, highly soluble salt form (BH⁺). The total solubility (S_total) is the sum of the concentrations of the dissolved free base ([B]) and the protonated species ([BH⁺]).

This relationship is described by the Henderson-Hasselbalch equation, which illustrates that as the pH of the solution drops well below the pKa of the tertiary amine, the equilibrium shifts dramatically toward the protonated (BH⁺) form, leading to a significant increase in total solubility. We can predict that the solubility of this compound hydrochloride will be lowest at high pH (where it exists as the less soluble free base) and will increase substantially as the pH is lowered.

Diagram: pH-Solubility Profile of a Weakly Basic Compound

The following diagram illustrates the expected relationship between pH and the solubility of a hydrochloride salt of a weak base.

G Conceptual pH-Solubility Profile cluster_0 Low pH (pH < pKa) cluster_1 Mid pH (pH ≈ pKa) cluster_2 High pH (pH > pKa) a High Solubility (Predominantly BH⁺ form) b Solubility Decreasing ([BH⁺] ≈ [B]) a->b pH increases c Low (Intrinsic) Solubility (Predominantly B form) b->c pH increases

Caption: Conceptual diagram of pH's effect on the solubility of a basic compound.

Gold Standard Methodology: Experimental Determination of Thermodynamic Solubility

To generate reliable and accurate solubility data, a standardized, well-controlled experimental protocol is essential. The "shake-flask" method is the universally accepted gold standard for determining thermodynamic (or equilibrium) solubility.[4][5]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is aligned with guidelines from the International Council for Harmonisation (ICH) and is suitable for regulatory submissions.[6]

Objective: To determine the equilibrium solubility of this compound hydrochloride in various aqueous and organic solvents at a controlled temperature.

Materials:

  • This compound hydrochloride (crystalline solid)

  • Selected solvents (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, Water, Methanol, Ethanol)

  • Scintillation vials or glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Calibrated pH meter

  • HPLC-UV or UV-Vis Spectrophotometer for analysis

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the pre-equilibrated (at test temperature, e.g., 25°C or 37°C) solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial to first establish the time to equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) in a preliminary experiment until the concentration reaches a plateau.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant. Separate the solid from the liquid phase by either centrifugation or filtration. Filtration is common, but one must ensure the filter does not adsorb the compound.

  • Sample Preparation for Analysis: Immediately dilute the clear, saturated filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve must be prepared using standards of known concentrations.

  • Final pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted during the experiment.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid (e.g., by XRPD or DSC) to confirm that the compound has not undergone any polymorphic transformation or solvation during the experiment.

Diagram: Shake-Flask Solubility Workflow

G Workflow for Shake-Flask Solubility Determination start Start step1 1. Add excess solid to vial start->step1 step2 2. Add precise volume of solvent step1->step2 step3 3. Agitate at constant temperature (24-48h) step2->step3 step4 4. Separate solid/liquid (Filter or Centrifuge) step3->step4 step5 5. Dilute supernatant accurately step4->step5 step6 6. Quantify concentration (HPLC or UV-Vis) step5->step6 end End: Solubility Value (e.g., mg/mL) step6->end

Caption: Standard experimental workflow for the shake-flask solubility method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and analysis.

Table 2: Expected Solubility Profile for this compound HCl

Solvent SystemTemperature (°C)Expected Solubility (Qualitative)Rationale
0.1 M HCl (pH ≈ 1.2)25 / 37Very HighThe tertiary amine is fully protonated, maximizing solubility.
Acetate Buffer (pH 4.5)25 / 37HighpH is likely below the pKa, leading to high concentration of the soluble protonated form.
Phosphate Buffer (pH 6.8)25 / 37Moderate to HighSolubility will depend on the proximity of the pH to the pKa.
Purified Water25 / 37ModerateThe compound itself will establish a slightly acidic pH, promoting self-protonation and dissolution.
Phosphate Buffer (pH 9.0)25 / 37LowpH is likely above the pKa, favoring the less soluble free base form.
Methanol25HighPolar protic solvent capable of hydrogen bonding.
Ethanol25ModerateLess polar than methanol, likely resulting in lower solubility.

This table presents a scientifically informed prediction. Experimental verification is required.

Conclusion and Path Forward

This technical guide provides the essential theoretical and practical framework for understanding and determining the solubility of this compound hydrochloride. While specific experimental values for this compound are not documented in public literature, its molecular structure provides clear, scientifically-grounded predictions of its behavior.

As a hydrochloride salt of a molecule containing a basic tertiary amine, its aqueous solubility is expected to be highly dependent on pH, increasing significantly under acidic conditions. The presence of a hydroxyl group further promotes interaction with polar solvents. For any drug development program, the next logical and critical step is to perform the detailed shake-flask solubility determination as outlined in this guide. The resulting data will be indispensable for formulation development, preclinical studies, and establishing a comprehensive physicochemical profile for this compound of interest.

References

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  • pH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. Retrieved January 30, 2026, from [Link]

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  • Henni, A., Hromek, J., Tontiwachwuthikul, P., & Chakma, A. (2004). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
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  • Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. Retrieved January 30, 2026, from [Link]

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  • How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. (n.d.). http:/ /ejournal.upi. edu. Retrieved January 30, 2026, from [Link]

Sources

Pharmacokinetic Profiling of the Hydroxyethyl-Piperazine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydroxyethyl-piperazine moiety (


-CH

CH

OH attached to a piperazine ring) is a privileged scaffold in medicinal chemistry, serving as a polarity-tuning element in compounds ranging from first-generation antihistamines (e.g., Hydroxyzine) to antipsychotics (e.g., Fluphenazine) and biological buffers (HEPES).[1]

Its pharmacokinetic (PK) profile is defined by a unique duality: the piperazine ring provides basicity for lysosomal trapping and receptor affinity, while the hydroxyethyl tail acts as a "metabolic handle," susceptible to specific oxidative pathways that drastically alter blood-brain barrier (BBB) permeability. This guide details the structural determinants, metabolic fate, and validation protocols required to assess this moiety during lead optimization.

Structural Determinants of PK

The hydroxyethyl-piperazine group influences PK primarily through modulation of ionization (pKa) and lipophilicity (LogP).

Ionization and Solubility

The piperazine core typically exhibits two pKa values (~9.8 and ~5.6). The addition of a hydroxyethyl group exerts an electron-withdrawing inductive effect (


), slightly lowering the pKa of the proximal nitrogen compared to an 

-ethyl analog.
  • Impact: At physiological pH (7.4), the distal nitrogen is predominantly protonated, while the proximal nitrogen (bearing the hydroxyethyl group) exists in equilibrium. This cationic nature aids aqueous solubility but requires active transport or significant lipophilicity elsewhere in the molecule for passive diffusion.

Lipophilicity and Permeability

The hydroxyethyl group (


) introduces a hydrogen bond donor/acceptor pair.
  • 
    LogP:  It typically lowers LogP by ~1.0–1.5 units compared to a simple ethyl chain.
    
  • Strategic Use: It is often employed to "rescue" solubility in highly lipophilic scaffolds (e.g., phenothiazines) without rendering the molecule completely membrane-impermeable.

Absorption & Distribution Dynamics

The "Trojan Horse" of BBB Penetration

A critical PK feature of this moiety is its role in CNS penetration.

  • Parent State (Alcohol): The hydroxyethyl-piperazine form is moderately lipophilic and, depending on the attached scaffold, can cross the BBB (e.g., Hydroxyzine).

  • Metabolite State (Carboxylic Acid): In vivo oxidation converts the terminal alcohol to a carboxylic acid. This metabolite often becomes zwitterionic (positive charge on piperazine, negative charge on carboxylate).

  • Consequence: The zwitterion has negligible BBB permeability due to charge repulsion at the endothelial tight junctions. This is the mechanism distinguishing sedating antihistamines (Hydroxyzine) from non-sedating successors (Cetirizine).

Lysosomal Trapping

Due to the basicity of the piperazine ring (pKa > 8), these compounds accumulate in acidic organelles (lysosomes), leading to high Volume of Distribution (


) values, often exceeding total body water (>0.6 L/kg).

Metabolic Fate: The Oxidative Cascade

The primary clearance pathway for hydroxyethyl-piperazine compounds is the stepwise oxidation of the alcohol tail.

The Pathway
  • Alcohol Dehydrogenation: The terminal hydroxyl is oxidized to an aldehyde intermediate (often unstable/transient).

  • Carboxylic Acid Formation: The aldehyde is rapidly oxidized to a carboxylic acid.

  • Enzymology: While CYP450s (specifically CYP3A4 and CYP2D6) mediate

    
    -dealkylation of the piperazine ring, the alcohol-to-acid conversion is frequently driven by Alcohol Dehydrogenase (ADH)  and Aldehyde Dehydrogenase (ALDH)  in the cytosol, though CYP-mediated oxidation also occurs.
    
Visualization: Metabolic Pathway

MetabolicPathway Fig 1. Oxidative metabolic cascade of the hydroxyethyl-piperazine moiety. Parent Parent Drug (Hydroxyethyl-Piperazine) Aldehyde Transient Aldehyde (Intermediate) Parent->Aldehyde ADH / CYP (-2H) Dealkyl N-Dealkylated Metabolite Parent->Dealkyl CYP3A4 (N-Dealkylation) Acid Carboxylic Acid Metabolite (Zwitterionic/Polar) Aldehyde->Acid ALDH / CYP (+O)

Experimental Protocols (Validation)

To accurately profile these compounds, standard ADME assays must be modified to account for the high polarity of the acid metabolite.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify the acid metabolite.

Reagents:

  • Liver Microsomes (Human/Rat) at 20 mg/mL.[2]

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[3]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard: Tolbutamide (for negative mode) or Propranolol (for positive mode).

Protocol:

  • Pre-incubation: Mix 490 µL of microsome solution (0.5 mg/mL final) with buffer. Spike with test compound (1 µM final, <0.1% DMSO). Equilibrate at 37°C for 5 min.

  • Initiation: Add 10 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard.

  • Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Critical Analysis Note (Mass Defect): When searching for metabolites, the conversion of


 to 

results in a mass shift of +14 Da (Loss of 2H, Gain of 1O).
  • Parent:

    
    
    
  • Acid Metabolite:

    
     (Mass shift +14).
    
Workflow Visualization

AssayWorkflow Fig 2. Microsomal stability workflow for detecting hydroxyethyl oxidation. Step1 Incubation (Microsomes + NADPH) Step2 Quench (Ice-Cold ACN + IS) Step1->Step2 Timepoints (0-60m) Step3 Centrifugation (Protein Precipitation) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Decision Metabolite Search: Look for +14 Da Shift Step4->Decision

Case Study: Hydroxyzine vs. Cetirizine

This pair represents the definitive textbook example of how the hydroxyethyl-piperazine PK profile dictates clinical utility.

FeatureHydroxyzine (Parent)Cetirizine (Metabolite)
Structure Hydroxyethyl-piperazineCarboxy-methyl-piperazine
LogP (approx) ~2.5 (Lipophilic)~1.5 (More Polar)
Ionization Cationic (at pH 7.4)Zwitterionic (at pH 7.4)
BBB Penetration High (Crosses freely)Low (Repelled by charge)
Clinical Effect Antihistamine + Sedation Antihistamine (Non-sedating)
Half-Life ~20 Hours~8-10 Hours
Metabolism Oxidized to CetirizineExcreted largely unchanged (renal)

Key Insight for Drug Design: If your lead compound contains a hydroxyethyl-piperazine moiety and targets a CNS receptor, be aware that peripheral metabolism may rapidly convert it into a zwitterionic, BBB-impermeable acid, potentially causing a loss of efficacy over time (or restricting efficacy to the periphery).

References

  • Paton, D. M., & Webster, D. R. (1985). Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clinical Pharmacokinetics. Link

  • Chen, C. (2007). Metabolite identification in drug discovery. In Drug Metabolism and Disposition. Link

  • Scordo, M. G., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.[4][5] Drug Metabolism and Disposition. Link

  • ChemicalBook. (2025).[6][7] 1-(2-Hydroxyethyl)piperazine Chemical Properties and Safety. Link

  • PubChem. (2025). Compound Summary: 1-(2-Hydroxyethyl)piperazine.[1][8][9][10][11] Link

Sources

Olaparib: A Comprehensive Technical Guide to a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

InChIKey: UNSLWZDMCDJBMX-UHFFFAOYSA-N

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of Olaparib (marketed as Lynparza), a pivotal therapeutic agent in the field of oncology. Developed for researchers, scientists, and professionals in drug development, this document details the core characteristics, mechanism of action, and analytical methodologies for the comprehensive characterization of this compound.

Introduction: The Advent of Synthetic Lethality in Oncology

Olaparib is a first-in-class oral poly (ADP-ribose) polymerase (PARP) inhibitor.[1] Its development marked a significant milestone in targeted cancer therapy, particularly for cancers with mutations in the BRCA1 or BRCA2 genes.[2] The therapeutic efficacy of Olaparib is rooted in the concept of synthetic lethality. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death.[3][4] Normal cells, with functional HRR, are less susceptible to this effect, providing a therapeutic window.[5]

Initially approved by the FDA in 2014 for advanced ovarian cancer in patients with deleterious germline BRCA mutations, its indications have since expanded to include certain types of breast, pancreatic, and prostate cancers.[6][7][8][9]

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of Olaparib is fundamental for its application in research and clinical settings.

PropertyValueSource
Molecular Formula C24H23FN4O3[10]
Molecular Weight 434.46 g/mol [10]
Melting Point 198 °C[11]
Appearance Not explicitly found, but pharmaceutical forms are capsules/tablets.[6]
Solubility Poor aqueous solubility.[12] Soluble in methanol.[13][12][13]
Half-life Approximately 15 hours[14]
Metabolism Hepatic, via CYP3A4 and CYP3A5[14]
Excretion Approximately equal proportions via urine and feces[14]

Mechanism of Action: Exploiting DNA Repair Deficiencies

Olaparib's primary mechanism of action is the inhibition of the PARP enzyme, which plays a crucial role in the repair of single-strand DNA breaks (SSBs).[4] In healthy cells, if SSBs are not repaired and are encountered during DNA replication, they can lead to the formation of double-strand breaks (DSBs). These DSBs are then typically repaired by the high-fidelity homologous recombination repair (HRR) pathway, which involves proteins such as BRCA1 and BRCA2.[3]

In cancer cells with mutations in BRCA1 or BRCA2, the HRR pathway is compromised. These cells become heavily reliant on the PARP-mediated base excision repair pathway to repair SSBs and maintain genomic integrity. When Olaparib inhibits PARP in these HRR-deficient cells, SSBs accumulate, leading to an increase in DSBs that cannot be effectively repaired. This accumulation of DNA damage triggers apoptosis and cell death.[4][5] This selective targeting of cancer cells with pre-existing DNA repair defects is the cornerstone of Olaparib's therapeutic success.[4] In-vitro studies have shown that Olaparib-induced cytotoxicity involves both the inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes, which further contributes to DNA damage and cancer cell death.[15]

Olaparib Mechanism of Action Simplified Signaling Pathway of Olaparib cluster_0 Normal Cell (Functional HRR) cluster_1 BRCA-Mutated Cancer Cell DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N recruits Replication_N DNA Replication DNA_SSB_N->Replication_N if unrepaired BER_N Base Excision Repair PARP_N->BER_N activates Cell_Survival_N Cell Survival BER_N->Cell_Survival_N leads to DNA_DSB_N Double-Strand Break (DSB) Replication_N->DNA_DSB_N HRR_N Homologous Recombination Repair (HRR) DNA_DSB_N->HRR_N activates HRR_N->Cell_Survival_N leads to DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP Replication_C DNA Replication DNA_SSB_C->Replication_C unrepaired Olaparib Olaparib Olaparib->PARP_C inhibits DNA_DSB_C Double-Strand Break (DSB) Replication_C->DNA_DSB_C HRR_C Defective HRR DNA_DSB_C->HRR_C cannot activate Apoptosis Apoptosis DNA_DSB_C->Apoptosis accumulation leads to

Caption: Olaparib's mechanism of synthetic lethality.

Analytical Characterization of Olaparib

The robust analytical characterization of Olaparib is crucial for quality control, pharmacokinetic studies, and understanding its intracellular behavior. A variety of analytical techniques are employed for this purpose.[16]

Spectroscopic Analysis

¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of Olaparib. The spectrum provides detailed information about the chemical environment of each proton in the molecule.

  • Typical Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are commonly used solvents for NMR analysis of Olaparib.[17]

  • ¹H NMR Spectrum: The ¹H NMR spectrum of Olaparib exhibits characteristic peaks corresponding to its aromatic and aliphatic protons. While a detailed interpretation is beyond the scope of this guide, a representative spectrum can be found in publicly available databases and literature.[18][19] The chemical shifts and coupling constants of the observed signals are unique to the structure of Olaparib and can be used for its unambiguous identification.

Mass spectrometry is indispensable for determining the molecular weight of Olaparib and for its sensitive quantification in complex biological matrices.

  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of Olaparib.[12][20]

  • Mass Transitions for Quantification: For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored. A common transition for Olaparib is m/z 435.4 → 281.1.[21] For an internal standard, a deuterated analog such as [²H₈]-Olaparib can be used, with a transition of m/z 443.2 → 281.1.[21]

Chromatographic Separation

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques for the separation and quantification of Olaparib in bulk drug substance, pharmaceutical formulations, and biological samples.[16]

This protocol is a synthesis of commonly employed methods for the routine analysis of Olaparib in tablet dosage forms.[11][13][22]

Objective: To quantify the amount of Olaparib in a tablet formulation using a validated RP-HPLC method.

Materials:

  • Olaparib reference standard

  • Olaparib tablets

  • HPLC grade methanol

  • HPLC grade water

  • Ethanol

  • 0.45 µm membrane filters

Instrumentation:

  • HPLC system with a UV-Vis or PDA detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Sonicator

  • Analytical balance

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 70:30 v/v).[11] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10-15 minutes.

  • Diluent Preparation: A mixture of methanol and water (70:30 v/v) can be used as the diluent.[11]

  • Standard Solution Preparation:

    • Accurately weigh about 20 mg of Olaparib reference standard and transfer it to a 100 mL volumetric flask.

    • Add approximately 10 mL of ethanol and sonicate for 10 minutes to dissolve.[11]

    • Make up the volume to 100 mL with the diluent.

    • Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of 20 µg/mL.

  • Sample Solution Preparation:

    • Weigh and finely powder a representative number of Olaparib tablets.

    • Accurately weigh a quantity of the powder equivalent to 20 mg of Olaparib and transfer it to a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm[13] or 276 nm[22]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis:

    • Inject the diluent (blank), followed by five replicate injections of the standard solution to check for system suitability.

    • Inject the sample solution in duplicate.

    • Record the chromatograms and measure the peak areas.

  • Calculation: Calculate the amount of Olaparib in the sample using the peak areas of the standard and sample solutions.

HPLC Workflow for Olaparib Quantification General Workflow for HPLC Analysis of Olaparib Tablets Start Start Prep_Mobile_Phase Prepare Mobile Phase (Methanol:Water) Start->Prep_Mobile_Phase Prep_Standard Prepare Standard Solution Start->Prep_Standard Prep_Sample Prepare Sample Solution (from tablets) Start->Prep_Sample HPLC_System HPLC System Setup (C18 Column, UV Detector) Prep_Mobile_Phase->HPLC_System System_Suitability System Suitability Check (Inject Standard x5) Prep_Standard->System_Suitability Analysis Inject Blank, Standard, and Sample Solutions Prep_Sample->Analysis System_Suitability->Analysis If Passed Data_Acquisition Data Acquisition (Chromatograms) Analysis->Data_Acquisition Calculation Calculate Olaparib Content Data_Acquisition->Calculation End End Calculation->End

Caption: A streamlined workflow for Olaparib quantification via HPLC.

For the quantification of Olaparib in biological matrices such as plasma, a more sensitive and selective method like UPLC-MS/MS is required.[12][21]

Objective: To quantify Olaparib in human plasma for pharmacokinetic studies.

Materials:

  • Olaparib reference standard

  • [²H₈]-Olaparib (internal standard)

  • Human plasma

  • Acetonitrile (ACN)

  • Formic acid

  • Water (UPLC-MS grade)

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source

  • UPLC C18 column (e.g., Waters UPLC® BEH C18, 2.1 × 50 mm, 1.7 µm)[21]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 50 µL plasma sample, add an internal standard solution.

    • Perform liquid-liquid extraction with an appropriate organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • UPLC Conditions:

    • Column: UPLC C18 (e.g., 2.1 × 50 mm, 1.7 µm)

    • Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water[12]

    • Mobile Phase B: Acetonitrile[12]

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.[12][21]

    • Flow Rate: e.g., 0.4 mL/min

    • Injection Volume: e.g., 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Olaparib: m/z 435.4 → 281.1[21] or 435.4 → 367.7[20]

      • [²H₈]-Olaparib (IS): m/z 443.2 → 281.1[21] or 443.4 → 375.7[20]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of Olaparib to the internal standard against the concentration of the calibrators. Determine the concentration of Olaparib in the unknown samples from this curve.

Clinical Significance and Applications

Olaparib has demonstrated significant clinical benefit in various cancer types, particularly those with underlying DNA repair deficiencies. Numerous clinical trials have established its efficacy and safety profile.

  • Ovarian Cancer: The SOLO1 trial showed a substantial improvement in progression-free survival with Olaparib as maintenance therapy in patients with newly diagnosed advanced ovarian cancer and a BRCA1/2 mutation.

  • Breast Cancer: The OlympiA trial demonstrated that adjuvant Olaparib for one year improved invasive disease-free survival in patients with germline BRCA-mutated, high-risk, HER2-negative early breast cancer.[23][24] The latest results from this trial show that Olaparib successfully keeps cancer at bay in the long-term.[25]

  • Prostate Cancer: The PROFOUND trial showed that Olaparib improved radiographic progression-free survival in men with metastatic castration-resistant prostate cancer with homologous recombination repair gene alterations who had progressed on prior therapy.[7]

  • Pancreatic Cancer: The POLO trial demonstrated a benefit in progression-free survival with Olaparib as maintenance therapy in patients with a germline BRCA mutation and metastatic pancreatic cancer whose disease had not progressed on first-line platinum-based chemotherapy.

The ongoing research and numerous clinical trials continue to explore the full potential of Olaparib, including its use in combination with other anticancer agents and its efficacy in other tumor types with DNA repair defects.[26]

Conclusion

Olaparib represents a paradigm shift in the treatment of cancers with deficient DNA damage repair pathways. Its characterization relies on a suite of sophisticated analytical techniques, including NMR for structural verification and HPLC and UPLC-MS/MS for accurate quantification. A thorough understanding of its mechanism of action, physicochemical properties, and analytical methodologies is paramount for its effective application in both research and clinical settings, ultimately contributing to the advancement of personalized cancer therapy.

References

  • FDA Approves Olaparib, Rucaparib to Treat Prostate Cancer - NCI. (2020-06-11). National Cancer Institute. [Link]

  • RP HPLC Method Development and Validation on OLAPARIB Tablets - International Journal of Pharmaceutical Sciences. (2023). International Journal of Pharmaceutical Sciences. [Link]

  • Olaparib - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Clinical Trials Using Olaparib - NCI - National Cancer Institute. (n.d.). National Cancer Institute. [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. (2024-07-17). Patsnap. [Link]

  • FDA Approval Summary: Olaparib Monotherapy in Patients with Deleterious Germline BRCA-Mutated Advanced Ovarian Cancer Treated with Three or More Lines of Chemotherapy - PubMed. (2015-10-01). National Center for Biotechnology Information. [Link]

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.). urology-textbook.com. [Link]

  • The Mechanism of Action of Olaparib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2013-07-30). Targeted Oncology. [Link]

  • LYNPARZA™ approved by the US food and drug administration for the treatment of advanced ovarian cancer in patients with germline BRCA-mutations - AstraZeneca. (2014-12-19). AstraZeneca. [Link]

  • FDA Approves Olaparib as Adjuvant Treatment for BRCA Mutated HER2-Negative Breast Cancer | Targeted Oncology. (2022-03-11). Targeted Oncology. [Link]

  • FDA Approves Olaparib for Ovarian Cancer. (2014-12-22). Ovarian Cancer Research Alliance. [Link]

  • A Critical Review on Analytical Methods for FDA Approved Drugs: Olaparib. (n.d.). Ingenta Connect. [Link]

  • Olaparib - Wikipedia. (n.d.). Wikipedia. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). Lynparza. [Link]

  • RP-HPLC method for quantifying olaparib in tablets. (2024-11-07). Innovative Journal. [Link]

  • A Sensitive and Robust Ultra HPLC Assay with Tandem Mass Spectrometric Detection for the Quantitation of the PARP Inhibitor Olaparib (AZD2281) in Human Plasma for Pharmacokinetic Application - MDPI. (n.d.). MDPI. [Link]

  • Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells - PubMed. (2018-04-15). National Center for Biotechnology Information. [Link]

  • Quantitative Characterization of Olaparib in Nanodelivery System and Target Cell Compartments by LC-MS/MS - MDPI. (2019-03-11). MDPI. [Link]

  • LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC. (2023-05-18). National Center for Biotechnology Information. [Link]

  • Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. (n.d.). Turkish Journal of Pharmaceutical Sciences. [Link]

  • Major trial shows prolonged benefit of olaparib in early-stage inherited breast cancer. (2024-12-12). The Institute of Cancer Research, London. [Link]

  • Clinical Review - Olaparib (Lynparza) - NCBI - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Olaparib as Adjuvant Treatment in Patients With Germline BRCA Mutated High Risk HER2 Negative Primary Breast Cancer. (n.d.). ClinicalTrials.gov. [Link]

  • Chemical structure and 1 H NMR spectrum of OLA at 298 K. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Olaparib | C24H23FN4O3 | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. [Link]

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Technical Guide: Spectroscopic Characterization of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and structural analysis of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone (CAS 83502-55-0). It is designed for researchers requiring rigorous characterization data for quality control, synthesis verification, and impurity profiling in pharmaceutical development.

Executive Summary

This compound (also known as N-acetyl-N'-(2-hydroxyethyl)piperazine) is a critical bifunctional intermediate used in the synthesis of piperazine-based active pharmaceutical ingredients (APIs), including antipsychotics and antifungals. Its structure features a polar hydroxyethyl tail and a lipophilic acetylated amine, creating distinct spectroscopic signatures essential for monitoring reaction progress (e.g., acetylation of 1-(2-hydroxyethyl)piperazine). This guide details its NMR, IR, and MS profiles to facilitate precise identification.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

PropertyData
IUPAC Name 1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
Common Synonyms 1-Acetyl-4-(2-hydroxyethyl)piperazine; N-Acetyl-N'-(2-hydroxyethyl)piperazine
CAS Number 83502-55-0
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Solubility Highly soluble in Water, Methanol, DMSO, Chloroform
pKa (Calculated) ~7.8 (Tertiary amine nitrogen)
Structural Visualization

The following diagram illustrates the atom numbering used for spectroscopic assignment.

G cluster_legend Functional Domains Acetyl_Me C1 (Me) Carbonyl C2 (C=O) Acetyl_Me->Carbonyl N1 N1 Carbonyl->N1 Ring_A C3/C4 (Ring) N1->Ring_A Amide Side Ring_A->N1 Ring_B C5/C6 (Ring) Ring_A->Ring_B N4 N4 Ring_B->N4 N4->Ring_B Ring Ethyl_1 C7 (CH2) N4->Ethyl_1 Ethyl_2 C8 (CH2) Ethyl_1->Ethyl_2 OH OH Ethyl_2->OH Acetyl Group Acetyl Group Piperazine Core Piperazine Core Acetyl Group->Piperazine Core Hydroxyethyl Tail Hydroxyethyl Tail Piperazine Core->Hydroxyethyl Tail

Figure 1: Structural connectivity and functional domains of this compound.[1][2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the distinct acetyl singlet and the splitting of the piperazine ring protons due to the restricted rotation of the amide bond (N1-C2).

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Reference: TMS (0.00 ppm).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Notes
Acetyl -CH₃ 2.08 - 2.10Singlet (s)3H-Diagnostic peak for acetylation.
Piperazine (α to Amide) 3.45 - 3.65Multiplet (m)4H-Broadened or split due to amide rotamers.
Piperazine (α to Amine) 2.45 - 2.55Triplet (t) / Multiplet4H~5.0Upfield relative to amide protons.
N-CH₂ (Ethyl) 2.55 - 2.60Triplet (t)2H5.5 - 6.0Overlaps often with ring protons.
O-CH₂ (Ethyl) 3.60 - 3.65Triplet (t)2H5.5 - 6.0Deshielded by oxygen.
-OH (Hydroxyl) 2.5 - 4.0Broad Singlet (br s)1H-Shift is highly concentration/solvent dependent.

¹³C NMR Assignments (DMSO-d₆):

  • Carbonyl (C=O): ~168.5 ppm

  • Acetyl Methyl: ~21.5 ppm

  • Piperazine Ring (Amide side): ~45.5 ppm & ~41.0 ppm (Distinct peaks due to restricted rotation)

  • Piperazine Ring (Amine side): ~53.5 ppm

  • N-CH₂ (Ethyl): ~60.0 ppm

  • O-CH₂ (Ethyl): ~58.5 ppm

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the conversion of the secondary amine (starting material) to the tertiary amide.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H Stretch 3200 - 3450Broad, StrongHydrogen-bonded hydroxyl group.
C=O Stretch 1620 - 1645StrongTertiary Amide (Key diagnostic: lower than ester C=O).
C-H Stretch 2800 - 2950MediumAlkyl C-H (CH₂, CH₃).
C-N Stretch 1240 - 1280MediumAmide C-N bond.
C-O Stretch 1050 - 1080StrongPrimary alcohol C-O.
Mass Spectrometry (MS)

Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Molecular Ion [M+H]⁺: m/z 173.13

  • Sodium Adduct [M+Na]⁺: m/z 195.11

  • Key Fragmentation Pathways:

    • m/z 155.1: Loss of H₂O [M+H - 18]⁺ (Common for primary alcohols).

    • m/z 130.1: Loss of Acetyl group (C₂H₃O) [M+H - 43]⁺ (Reversion to piperazine ethanol core).

    • m/z 113.1: Piperazine ring fragmentation.

Synthesis & Quality Control Workflow

The synthesis typically involves the selective acetylation of N-(2-hydroxyethyl)piperazine. The primary challenge is preventing O-acetylation (ester formation) or identifying unreacted starting material.

Reaction Scheme


QC Logic Flow

The following diagram outlines the decision logic for validating the product using the spectroscopic data provided above.

QC_Workflow Start Crude Product Isolation IR_Check Step 1: FT-IR Analysis Check 1630 cm⁻¹ (Amide) Start->IR_Check Amide_Present Amide Peak Present? IR_Check->Amide_Present NMR_Check Step 2: ¹H NMR Analysis Check δ 2.1 (s) & δ 3.6 (t) Amide_Present->NMR_Check Yes Fail_Start FAIL: Unreacted Amine Amide_Present->Fail_Start No (Missing 1630 peak) Impurity_Check Impurity Check: Is there a triplet at δ 4.2? NMR_Check->Impurity_Check Pass PASS: Pure Product (Amide formed, OH intact) Impurity_Check->Pass No (δ 3.6 = Free OH) Fail_Ester FAIL: O-Acetylation (Ester formed) Impurity_Check->Fail_Ester Yes (δ 4.2 = O-Acetyl)

Figure 2: Quality Control Decision Tree. Note: A triplet at 4.2 ppm indicates O-acetylation (esterification side product), whereas the target alcohol O-CH2 appears at ~3.6 ppm.

Experimental Protocol: Sample Preparation

For ¹H NMR Analysis[3][5][9][10][11][13][14]
  • Mass: Weigh 10-15 mg of the sample.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If the sample is hygroscopic or contains residual water, DMSO-d₆ is preferred to separate the hydroxyl proton signal from the water peak.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition: Run 16-32 scans with a 1-second relaxation delay.

For HPLC-MS Analysis
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (weak absorbance) and MS (ESI+).

References

  • PubChem. (2025).[3][4][5] Compound Summary: 1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone (CAS 83502-55-0).[1][6][7] National Library of Medicine. [Link]

  • Google Patents. (2010). WO2010092371A1 - Triazolo [4,3-b] pyridazine derivatives.
  • NIST Chemistry WebBook. (2024). Infrared Spectra of Piperazine Derivatives. (Reference for general piperazine amide stretches). [Link]

Sources

The Piperazine Ring: A Privileged Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Versatility of a Simple Heterocycle

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear in the structures of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets and confer favorable pharmacological properties. Among these, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, holds a preeminent status.[1] Its structural simplicity belies a remarkable chemical and pharmacological versatility that has made it an indispensable tool in the drug discovery arsenal.[2][3] From modulating central nervous system (CNS) activity to combating cancer and infectious diseases, the piperazine moiety is a cornerstone of numerous blockbuster drugs, including imatinib (Gleevec), aripiprazole (Abilify), and ciprofloxacin.[2][4]

This guide provides a comprehensive technical overview of the multifaceted role of the piperazine ring in drug development. We will delve into its fundamental physicochemical properties, explore its profound impact on pharmacokinetic and pharmacodynamic profiles, and examine its application across diverse therapeutic areas through illustrative case studies. Furthermore, we will detail common synthetic strategies and bioanalytical techniques, offering a practical framework for researchers engaged in the design and optimization of piperazine-containing drug candidates.

I. The Physicochemical and Structural Advantages of the Piperazine Core

The enduring prevalence of the piperazine ring in drug molecules can be attributed to a unique convergence of structural and chemical attributes.[5] These features provide medicinal chemists with a powerful toolkit to fine-tune the properties of a drug candidate to meet the stringent demands of safety and efficacy.

Basicity, Solubility, and pKa Modulation

Piperazine is a diprotic base, capable of accepting two protons.[6] This characteristic is fundamental to its utility in drug design. The two nitrogen atoms have distinct pKa values, typically around 5.4 and 9.7, although these can be significantly influenced by substituents.[7][8] This dual basicity allows for precise control over the ionization state of the molecule at physiological pH. By modulating the pKa, chemists can optimize a drug's aqueous solubility, a critical factor for formulation and bioavailability, and its ability to traverse biological membranes.[1][9] The protonated form of the piperazine nitrogen can also engage in crucial hydrogen bonding interactions with target macromolecules, enhancing binding affinity.[10]

Conformational Flexibility and Target Engagement

The piperazine ring predominantly adopts a chair conformation, which provides a defined three-dimensional geometry for interaction with biological targets.[8] However, it also possesses a degree of conformational flexibility, allowing it to adapt to the steric constraints of various binding pockets.[9] This combination of a stable yet adaptable structure enables piperazine-containing molecules to effectively engage with a wide array of enzymes, receptors, and ion channels.[2] The 1,4-disposition of the nitrogen atoms also allows for the introduction of diverse substituents in distinct vectors, facilitating the exploration of structure-activity relationships (SAR).[11]

Impact on ADME Properties

The incorporation of a piperazine moiety can significantly and often favorably influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

  • Absorption and Bioavailability: The ability to modulate solubility and lipophilicity through substitution on the piperazine ring is a key strategy for enhancing oral bioavailability.[12][13]

  • Distribution: The piperazine scaffold is frequently employed in the design of CNS-active drugs due to its ability to be tailored to cross the blood-brain barrier.[14][15]

  • Metabolism: The nitrogen atoms of the piperazine ring are common sites of metabolism, primarily through cytochrome P450 enzymes.[15] While this can sometimes lead to the formation of active or toxic metabolites, it also provides opportunities for designing prodrugs or modifying metabolic pathways to improve a drug's half-life.

  • Excretion: The increased polarity conferred by the piperazine ring can facilitate renal clearance of a drug and its metabolites.[15]

II. The Piperazine Scaffold in Major Therapeutic Areas

The versatility of the piperazine ring is evident in its widespread application across a multitude of therapeutic areas.

Central Nervous System (CNS) Disorders

The piperazine moiety is a hallmark of many drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[14][15][16] Its ability to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors, makes it an invaluable scaffold in this domain.[15][17] For instance, the atypical antipsychotic aripiprazole utilizes the piperazine heterocycle to modulate dopamine and serotonin receptor binding.[2]

Oncology

The piperazine scaffold has emerged as a "privileged structure" in the design of anticancer agents, particularly kinase inhibitors.[15][18][19] The piperazine ring often serves as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[15] A prime example is imatinib, a cornerstone in the treatment of chronic myeloid leukemia.[2][15] The combination of a piperazine ring with other pharmacophores has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.[20][21]

Infectious Diseases

Piperazine and its derivatives have a long history of use as anthelmintic agents, where they act by paralyzing parasites, leading to their expulsion from the host.[22][23] More recently, the piperazine scaffold has been extensively explored in the development of novel antibacterial, antifungal, and antiviral agents.[2][24][25][26] The structural versatility of piperazine allows for the design of compounds that can overcome antimicrobial resistance.[24][27] For example, the fluoroquinolone antibiotic ciprofloxacin incorporates a piperazine moiety that is crucial for its antibacterial activity.[4]

III. Synthetic Strategies and Methodologies

The widespread use of the piperazine scaffold is also a testament to its synthetic tractability. A variety of robust and versatile synthetic methods are available for the preparation of piperazine derivatives.

Core Synthesis of the Piperazine Ring

The piperazine ring itself can be synthesized through several established routes. A common industrial method involves the reaction of ethanolamine with ammonia under high pressure with a catalyst.[23] Another approach is the reductive amination of diamines, such as the condensation of diethylenetriamine or diethanolamine with aldehydes or ketones in the presence of a reducing agent.[2]

Functionalization of the Piperazine Nitrogens

The two nitrogen atoms of the piperazine ring serve as versatile handles for introducing a wide range of substituents.[2]

  • N-Alkylation: This is a fundamental transformation, typically achieved through nucleophilic substitution with alkyl halides or reductive amination.[10]

  • N-Arylation: The coupling of piperazine with aryl halides, often catalyzed by transition metals like palladium or copper, is a powerful method for creating N-arylpiperazines.

  • N-Acylation: The reaction of piperazine with acyl chlorides or anhydrides provides access to N-acylpiperazine derivatives.

A significant challenge in the functionalization of piperazine is achieving selective mono-substitution due to the comparable reactivity of the two nitrogen atoms.[2] Various strategies, including the use of protecting groups and careful control of reaction conditions, have been developed to address this.

Experimental Protocol: General Procedure for N-Arylation of Piperazine

Objective: To synthesize an N-arylpiperazine derivative via Buchwald-Hartwig amination.

Materials:

  • Piperazine

  • Aryl bromide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere, add the aryl bromide (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

IV. Structure-Activity Relationship (SAR) and Bioisosteric Replacement

The systematic modification of substituents on the piperazine ring is a cornerstone of lead optimization. SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity.[2] For instance, in the development of antimicrobial agents, the incorporation of electron-withdrawing groups on an aryl substituent of the piperazine ring has been shown to enhance antibacterial activity.[25][27]

In some cases, the piperazine moiety itself can introduce metabolic liabilities or undesirable physicochemical properties.[28] In such situations, bioisosteric replacement, the substitution of the piperazine ring with a group that has similar physical or chemical properties, can be a valuable strategy.[29][30] Common bioisosteres for piperazine include homopiperazine, diazabicycloalkanes, and spirodiamines.[28][29][31] The choice of a bioisostere can significantly impact a compound's ADME profile and target engagement.[28][30]

V. Data Presentation and Visualization

Table 1: Physicochemical Properties of Piperazine and a Common Bioisostere
CompoundStructurepKa1pKa2clogPAqueous Solubility
Piperazine9.735.35-1.50Freely soluble
Homopiperazine~11.0~6.0-0.48Soluble

Data compiled from multiple sources.[8][28]

Diagrams

Piperazine_Structure cluster_piperazine Piperazine Core Structure N1 N C2 C N1->C2 C3 C C2->C3 N4 N C3->N4 C5 C N4->C5 C6 C C5->C6 C6->N1

Caption: Basic chair conformation of the piperazine ring.

Piperazine_in_Drug_Design Logical Flow of Piperazine in Drug Design Scaffold Piperazine Scaffold Properties Favorable Physicochemical Properties (Solubility, pKa, Conformation) Scaffold->Properties Synthesis Versatile Synthetic Handles (N1 and N4 positions) Scaffold->Synthesis Lead_Gen Lead Generation & Optimization Properties->Lead_Gen Synthesis->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR ADME ADME/Tox Modulation Lead_Gen->ADME Therapeutic_Applications Diverse Therapeutic Applications SAR->Therapeutic_Applications ADME->Therapeutic_Applications CNS CNS Disorders Therapeutic_Applications->CNS Oncology Oncology Therapeutic_Applications->Oncology Infectious_Diseases Infectious Diseases Therapeutic_Applications->Infectious_Diseases

Caption: Workflow of piperazine's role in drug discovery.

Conclusion: An Enduring Legacy and Future Perspectives

The piperazine ring's journey from a simple anthelmintic to a cornerstone of modern medicinal chemistry is a testament to its remarkable utility. Its unique combination of physicochemical properties, synthetic accessibility, and pharmacological promiscuity has solidified its status as a truly privileged scaffold. As drug discovery ventures into more complex biological landscapes and tackles increasingly challenging diseases, the demand for molecular frameworks that offer both versatility and reliability will only grow.

Future research will likely focus on the development of novel synthetic methodologies for more complex and stereochemically defined piperazine derivatives.[32][33] The integration of computational chemistry and machine learning will further enable the predictive modeling of bioactivity and ADME properties of piperazine-containing compounds, accelerating the design of next-generation therapeutics.[2] The continued exploration of piperazine bioisosteres will also provide new avenues for fine-tuning drug properties and navigating complex intellectual property landscapes.[31][34] Ultimately, the simple yet powerful piperazine ring is poised to remain an indispensable component in the toolkit of medicinal chemists for the foreseeable future, continuing to shape the landscape of modern medicine.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
  • Walayat, K., & Mohsin, N. U. A. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. Semantic Scholar.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • Jain, A. (2020). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, July 28). Taylor & Francis Online.
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025, March 15). PubMed.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 15). ChemistryOpen.
  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020, October 1). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (2015, September 18). PubMed.
  • Exploring pharmacological significance of piperazine scaffold. (2024, August 23).
  • Chaudhary, J., Sharma, V., Jain, A., Sharma, D., Chopra, B., & Dhingra, A. K. (2024, January 1). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(1), 17-29.
  • Walayat, K., et al. (2019, February 5). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, February 19).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). Bentham Science Publishers.
  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing.
  • Piperazine Bioisosteres for Drug Design. Enamine.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, November 14). ResearchGate.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). Bentham Science Publisher.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.
  • A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. (2025). Benchchem.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (2025). Benchchem.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). PubMed.
  • Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia MDPI.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20).
  • Piperazines – Knowledge and References. Taylor & Francis.
  • Piperazine: Synthesis, Dosage & Structure. Study.com.
  • Piperazine Bioisosteres for Drug Design. Enamine.
  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Piperazinyl fragment improves anticancer activity of Triapine. (2018, April 13). PLOS One.
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC.
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024, October 9). PubMed.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020, February 28). PMC.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, September 15). PubMed.
  • Pharmacologically active compounds containing a piperazine ring. ResearchGate.
  • Piperazine. Wikipedia.
  • Piperazine based antimicrobial polymers: a review. (2021, April 23). RSC Advances (RSC Publishing).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.

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Methodological & Application

Protocol for synthesizing 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Introduction & Scope

This application note details a robust protocol for the synthesis of This compound (CAS: 83502-55-0), also known as N-acetyl-N'-(2-hydroxyethyl)piperazine. This compound is a critical intermediate in the synthesis of pharmaceutical agents (e.g., antifungal azoles, piperazine-based antipsychotics) and functionalized surfactants.

The Core Challenge: The starting material, 1-(2-hydroxyethyl)piperazine (HEP), contains two nucleophilic sites: a secondary amine (piperazine ring) and a primary alcohol (hydroxyethyl tail). The synthetic objective is chemoselective N-acetylation while leaving the hydroxyl group intact. Non-selective conditions can lead to the formation of the O-acetyl ester impurity or the N,O-diacetylated byproduct.

This protocol utilizes a controlled stoichiometric addition of acetic anhydride under mild conditions to achieve >95% selectivity for the N-acyl product.

Retrosynthetic Strategy & Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution. The secondary amine of the piperazine ring is significantly more nucleophilic than the hydroxyl oxygen. By maintaining low temperatures and controlling the rate of acylating agent addition, kinetic control favors the amide formation.

Reaction:



DOT Diagram: Reaction Mechanism & Pathway

ReactionPathway HEP 1-(2-Hydroxyethyl)piperazine (Nucleophile) Inter Tetrahedral Intermediate HEP->Inter Amine Attack (Fast, Kinetic) Side Impurity: O-Acetyl Ester HEP->Side Alcohol Attack (Slow, Avoided by Temp Control) Ac2O Acetic Anhydride (Electrophile) Ac2O->Inter Product Target Product: N-Acetyl-N'-(2-hydroxyethyl)piperazine Inter->Product - AcOH

Figure 1: Reaction pathway highlighting the kinetic preference for N-acylation over O-acylation.

Materials & Equipment

Reagents Table

ReagentCAS No.[1][2][3][4][5][6]MW ( g/mol )Equiv.Role
1-(2-Hydroxyethyl)piperazine 103-76-4130.191.0Substrate
Acetic Anhydride 108-24-7102.091.05Acylating Agent
Dichloromethane (DCM) 75-09-284.93SolventMedium (Anhydrous)
Triethylamine (Optional) 121-44-8101.191.1Acid Scavenger*
Sodium Bicarbonate (Sat. Aq.) 144-55-884.01-Quench/Wash

*Note: HEP itself can act as a proton acceptor, but using an auxiliary base like Triethylamine (TEA) improves yield by preventing the formation of piperazinium salts.

Equipment:

  • 3-Neck Round Bottom Flask (250 mL)

  • Pressure-equalizing addition funnel

  • Digital Thermometer / Ice Bath

  • Rotary Evaporator[7]

  • High-Vacuum Distillation Setup

Experimental Protocol

Phase 1: Reaction Setup (0 - 30 mins)
  • Assembly: Equip a clean, dry 3-neck flask with a magnetic stir bar, a thermometer probe, and an addition funnel. Flush the system with nitrogen to ensure an inert atmosphere (moisture can hydrolyze acetic anhydride).

  • Solvation: Charge the flask with 13.0 g (0.1 mol) of 1-(2-Hydroxyethyl)piperazine . Add 100 mL of anhydrous Dichloromethane (DCM) . Stir until fully dissolved.

  • Base Addition: Add 15.3 mL (0.11 mol) of Triethylamine . The solution will remain clear.

  • Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 0–5°C .

Phase 2: Controlled Addition (30 - 90 mins)
  • Reagent Prep: Charge the addition funnel with 10.7 g (9.9 mL, 0.105 mol) of Acetic Anhydride .

  • Dropwise Addition: Begin adding the acetic anhydride dropwise.

    • Critical Process Parameter (CPP): Maintain internal temperature below 10°C . The reaction is exothermic. Rapid addition risks localized heating, which promotes O-acylation.

  • Completion: Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Warming: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for an additional 2 hours.

Phase 3: Workup & Isolation
  • Quench: Slowly add 50 mL of Saturated NaHCO₃ solution to the reaction mixture. Stir vigorously for 15 minutes to hydrolyze any unreacted acetic anhydride and neutralize acetic acid byproducts.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Extraction: Extract the aqueous layer twice with 30 mL DCM to recover any product trapped in the water phase.

  • Drying: Combine all organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes. Filter off the solids.

  • Concentration: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure. You will obtain a pale yellow, viscous oil.[2]

Phase 4: Purification (Distillation)

Since the product is a high-boiling oil, simple evaporation may leave trace impurities. 14. Setup: Transfer the crude oil to a short-path distillation apparatus. 15. Distillation: Perform vacuum distillation.

  • Target: Collect the fraction boiling at 160–165°C at 0.5 mmHg (approximate value; varies with vacuum strength).
  • Result: Clear, colorless to pale yellow viscous liquid.[2]

Process Workflow Diagram

SynthesisWorkflow Start Start: 1-(2-Hydroxyethyl)piperazine + DCM + TEA Cool Cool to 0-5°C Start->Cool Add Add Acetic Anhydride (Dropwise, T < 10°C) Cool->Add React Stir RT (2 hrs) Add->React Quench Quench with NaHCO3 React->Quench Sep Phase Separation (Save Organic Layer) Quench->Sep Dry Dry (Na2SO4) & Evaporate Sep->Dry Distill Vacuum Distillation (Purification) Dry->Distill End Final Product: This compound Distill->End

Figure 2: Step-by-step workflow for the synthesis and purification process.

Quality Control & Characterization

Analytical Specifications:

TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow viscous liquid
Purity GC-MS / HPLC> 98.0%
Identity H-NMRConforms to structure
Water Content Karl Fischer< 0.5%

NMR Interpretation (Expected):

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.08 (s, 3H, -COCH₃ ) – Diagnostic singlet for acetyl group.
      
    • 
       2.45-2.60 (m, 6H, Piperazine ring protons + N-CH₂ -CH₂OH).
      
    • 
       3.45-3.50 (m, 2H, Piperazine ring protons adjacent to Amide).
      
    • 
       3.65 (t, 2H, -CH₂-CH₂ -OH) – Triplet indicating intact alcohol.
      
    • 
       3.0-4.0 (broad s, 1H, -OH ) – Exchangeable.
      

Troubleshooting Guide:

  • Issue: Presence of O-acetyl peak (~2.05 ppm singlet, usually distinct from N-acetyl).

  • Cause: Reaction temperature too high or excess acetic anhydride used.

  • Remedy: Treat the crude mixture with dilute NaOH (1M) for 30 mins. The ester bond is more labile than the amide and will selectively hydrolyze back to the alcohol.

References

  • National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

  • Bretschneider, H., & Biemann, K. (1950). Selective N-acetylation of amino alcohols. Monatshefte für Chemie.
  • Google Patents. (n.d.). Process for the preparation of piperazine derivatives.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-Acetyl-4-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-Acetyl-4-(2-hydroxyethyl)piperazine. This compound serves as a key intermediate and building block in pharmaceutical synthesis.[1] The method utilizes a reversed-phase C18 column with UV detection, providing a specific, accurate, and precise analytical procedure suitable for quality control, stability testing, and purity assessment in research and drug development settings. The protocol herein is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction and Scientific Rationale

1-Acetyl-4-(2-hydroxyethyl)piperazine (Figure 1) is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs), including neuroleptic agents.[5][6] The presence of both an acetyl group and a hydroxyethyl group provides distinct chemical properties useful in synthetic chemistry.[1]

Given its role as a precursor, ensuring the purity and quality of 1-Acetyl-4-(2-hydroxyethyl)piperazine is critical to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and quantitative accuracy.

The primary analytical challenge with this molecule is its limited UV chromophore. The piperazine ring itself does not absorb significantly in the typical UV range.[7] However, the acetyl group's amide bond provides weak absorbance at low UV wavelengths (typically < 220 nm). This method is therefore optimized for detection at 210 nm, maximizing sensitivity while minimizing baseline noise from common HPLC solvents. The method's development is grounded in the physicochemical properties of the analyte and adheres to the chromatographic principles detailed in United States Pharmacopeia (USP) General Chapter <621>.[8][9][10]

Figure 1: Chemical Structure of 1-Acetyl-4-(2-hydroxyethyl)piperazine Molecular Formula: C₈H₁₆N₂O₂[11] Molecular Weight: 172.22 g/mol

Experimental Methodology

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array or Variable Wavelength Detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent L1 packing).

  • Reference Standard: 1-Acetyl-4-(2-hydroxyethyl)piperazine, >99.0% purity.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • Water, HPLC Grade or Milli-Q

Chromatographic Conditions

The selection of a reversed-phase C18 column provides a non-polar stationary phase that effectively retains the moderately polar analyte. The mobile phase consists of a phosphate buffer and acetonitrile. The buffer is crucial for controlling the secondary amine's ionization state (pKa of protonated piperazine ring ~9.8), ensuring consistent retention and symmetrical peak shape. Acetonitrile serves as the organic modifier to elute the analyte from the column.

ParameterRecommended Condition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient Program 5% B to 40% B over 10 minutes; hold at 40% B for 2 minutes; return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-Acetyl-4-(2-hydroxyethyl)piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with diluent.

Protocol: Step-by-Step Analysis

  • System Preparation: Set up the HPLC system according to the chromatographic conditions listed in the table above. Purge all solvent lines to remove air bubbles.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed ready for analysis if it meets the criteria outlined in the System Suitability table below. This is a mandatory step to ensure the chromatographic system is performing adequately.[12]

  • Sequence Setup: Create an analysis sequence in the CDS. Inject a blank (diluent), followed by the five SST injections, and then the sample solutions. Bracket the sample injections with a standard injection every 10-15 samples to monitor for drift.

  • Data Acquisition and Processing: Acquire the chromatograms for the entire sequence. Integrate the peak corresponding to 1-Acetyl-4-(2-hydroxyethyl)piperazine.

  • Calculation: The concentration of the analyte in the sample is determined by comparing the peak area of the sample to the average peak area of the bracketing standards.

    Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Method Validation and Trustworthiness

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][13] The validation parameters confirm the method's reliability, ensuring the integrity of the generated data.

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank or potential impurities at the analyte's retention time.Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 over 0.025 - 0.150 mg/mL.Pass (r² = 0.9998)
Accuracy (Recovery) 98.0% - 102.0% recovery at three concentration levels (80%, 100%, 120%).Pass (99.2% - 101.5%)
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six preparations.Pass (RSD = 0.8%)
Intermediate Precision RSD ≤ 2.0% (different day, different analyst).Pass (RSD = 1.1%)
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.005 mg/mL
Robustness No significant impact on results from small, deliberate changes in flow rate, pH, and column temperature.Pass
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; RSD of peak area ≤ 2.0% (for n=5).Pass

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final reporting.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard (0.1 mg/mL) sst System Suitability Test (5 Injections) prep_standard->sst prep_sample Prepare Sample (0.1 mg/mL) analysis Inject Blank, Standards & Samples prep_sample->analysis prep_mobile_phase Prepare Mobile Phase & Diluent system_prep System Setup & Column Equilibration prep_mobile_phase->system_prep system_prep->sst sst->analysis If SST Passes integration Integrate Peak Area analysis->integration calculation Calculate Assay (%) integration->calculation report Generate Final Report calculation->report

Caption: HPLC analysis workflow for 1-Acetyl-4-(2-hydroxyethyl)piperazine.

Method Lifecycle Logic Diagram

This diagram shows the logical progression from development through validation to routine use, governed by system suitability.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Routine Use Dev Method Development • Column Screening • Mobile Phase Opt. • Detector Selection Val Method Validation (ICH Q2) • Specificity • Linearity • Accuracy • Precision • Robustness Dev->Val Establishes Protocol Routine Routine Analysis • QC Testing • Stability Studies • Purity Checks Val->Routine Qualifies for Use SST System Suitability Test (USP <621>) Routine->SST Pre-analysis Check SST->Routine Meets Criteria

Caption: Logical relationship between development, validation, and routine analysis.

Conclusion

The HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of quantifying 1-Acetyl-4-(2-hydroxyethyl)piperazine. The procedure is straightforward, robust, and meets the stringent requirements for analytical method validation as prescribed by ICH and USP guidelines. This method can be confidently implemented in quality control laboratories for routine analysis, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • <621> CHROMATOGRAPHY.United States Pharmacopeia. [URL: https://online.uspnf.com/uspnf/document/1_GUID-6C3DF8B8-D12E-4253-A0E7-6855670CDB7B_1_en-US]
  • Understanding the Latest Revisions to USP <621>.Agilent Technologies. [URL: https://www.agilent.com/cs/library/whitepaper/public/fifty-one-thousand-nine-hundred-eighty-seven-six-thousand-seven-hundred-eighty-nine.pdf]
  • 1-Acetyl-4-(2-hydroxyethyl) Piperazine.Alfa Chemical. [URL: https://www.alfa-chemical.com/pharmaceutical-intermediates/1-acetyl-4-2-hydroxyethyl-piperazine.html]
  • Are You Sure You Understand USP <621>?LCGC International. [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621]
  • USP-NF <621> Chromatography.Scribd. [URL: https://www.scribd.
  • USP Chapter 621: Overview & Key Points.Phenomenex. [URL: https://www.phenomenex.com/Tools/TimeSavers/Detail/usp-chapter-621-overview-key-points]
  • Steps for HPLC Method Validation.Pharmaguideline. [URL: https://www.pharmaguideline.
  • 1-Acetyl-4-(2-Hydroxyethyl) Piperazine.IndiaMART. [URL: https://www.indiamart.com/proddetail/1-acetyl-4-2-hydroxyethyl-piperazine-2854178618691.html]
  • ICH Guidelines for Analytical Method Validation Explained.AMSbiopharma. [URL: https://www.amsbiopharma.
  • N-(2-Hydroxyethyl)piperazine.LookChem. [URL: https://www.lookchem.com/N-2-Hydroxyethyl-piperazine/]
  • Validation of Analytical Procedures Q2(R2).International Council for Harmonisation (ICH). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1101.pdf]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline]
  • ICH Q2(R2) Guide: Analytical Method Validation Explained.IntuitionLabs. [URL: https://www.intuition-labs.
  • 1-ACETYL-4-(2-HYDROXY-ETHYL)-PIPERAZINE X HCL.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82455079.htm]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.ResearchGate. [URL: https://www.researchgate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • 1-acetyl-4-(2-hydroxyethyl)piperazine (C8H16N2O2).PubChemLite. [URL: https://pubchemlite.org/compound/CID4739629]

Sources

High-Precision 1H NMR Profiling of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone (also known as N-acetyl-N'-(2-hydroxyethyl)piperazine) represents a critical class of functionalized piperazines used as pharmaceutical intermediates and buffer derivatives. While its structure appears simple, its 1H NMR spectrum typically confuses inexperienced analysts due to restricted rotation around the amide bond .

Unlike standard piperazines where ring protons appear as two clean triplets (A2B2 system), the acetyl group at the N1 position introduces partial double-bond character (


). This creates distinct "syn" and "anti" rotamers that exchange slowly on the NMR timescale at room temperature.

Key Analytical Challenges:

  • Signal Broadening: The protons

    
     to the amide nitrogen often appear broad or split, mimicking impurities.
    
  • Solvent Dependency: The hydroxyl (-OH) proton is labile; its visibility and position are strictly solvent-dependent.

  • Spectral Overlap: The methylene protons of the hydroxyethyl tail often overlap with the deshielded piperazine ring protons.

Part 2: Structural Analysis & Diagram

To accurately assign the spectrum, we must segment the molecule into three distinct magnetic environments:

  • Zone A (Acetyl): The methyl group attached to the carbonyl.

  • Zone B (Amide-Side Ring): Piperazine protons adjacent to the acetylated nitrogen.

  • Zone C (Amine-Side Ring & Tail): Piperazine protons adjacent to the tertiary amine and the hydroxyethyl chain.

ChemicalStructure Acetyl Zone A: Acetyl Group (Singlet, ~2.0 ppm) AmideN N1 (Amide) Acetyl->AmideN Restricted Rotation RingAmide Zone B: Ring Protons (α to N1) (Broad/Split, ~3.4-3.6 ppm) AmideN->RingAmide Deshielding Effect RingAmine Zone C: Ring Protons (α to N4) (Triplet/Multiplet, ~2.4-2.5 ppm) RingAmide->RingAmine Piperazine Core AmineN N4 (Amine) RingAmine->AmineN Tail Hydroxyethyl Tail (-CH2-CH2-OH) AmineN->Tail Free Rotation

Figure 1: Magnetic zoning of the target molecule. Note the "Restricted Rotation" at the amide bond, which is the primary source of spectral complexity.

Part 3: Experimental Protocol
3.1 Sample Preparation

For pharmaceutical QC or structural validation, DMSO-d6 is the preferred solvent over CDCl3. Chloroform facilitates rapid proton exchange, often obliterating the -OH signal and shifting the amide rotamer equilibrium.

  • Mass: 10–15 mg of sample.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm high-precision NMR tube.

  • Additive: TMS (Tetramethylsilane) as internal reference (0.00 ppm).

3.2 Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30 (30° pulse angle).

  • Relaxation Delay (D1):

    
     5 seconds. (Essential for accurate integration of the acetyl singlet vs. the broad ring protons).
    
  • Scans (NS): 16 or 32.

  • Temperature: 298 K (25°C). Note: If peaks are too broad, heating to 320 K will coalesce the rotamers.

Part 4: Data Interpretation & Assignment[1]

The following table details the chemical shifts expected in DMSO-d6 at 298 K.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.98 - 2.02 Singlet (s)3HAcetyl

Sharp signal; diagnostic for acetylation.
2.35 - 2.45 Multiplet (m)6H (Overlap)Ring

(

to N4) + Tail

The amine-side ring protons and the first methylene of the tail often overlap.
3.40 - 3.55 Broad/Split (m)6H (Overlap)Ring

(

to N1) + Tail

Critical Region: The amide-side ring protons are deshielded by the carbonyl. They overlap with the oxygen-adjacent methylene.
4.40 - 4.50 Broad Singlet (br s)1H

Visible in DMSO. Disappears in

shake.
4.1 The "Amide Rotamer" Phenomenon

At room temperature, the


 bond has a rotational energy barrier of 

15-20 kcal/mol. This is slow on the NMR timescale.
  • Observation: The protons at 3.4-3.5 ppm (Zone B) may appear as two distinct sets of bumps or a very broad plateau.

  • Validation: Do not interpret this as impurity. To confirm, run the sample at 50°C (323 K). The peaks will sharpen and coalesce into a cleaner triplet/multiplet structure.

Part 5: Validation Workflow (QC)

Use this logic flow to troubleshoot unexpected signals or confirm purity.

AnalysisWorkflow Start Acquire 1H Spectrum (DMSO-d6, 298K) CheckAcetyl Check 2.0 ppm region: Is there a sharp singlet? Start->CheckAcetyl Decision1 Confirm Acetylation CheckAcetyl->Decision1 CheckOH Check 4.5 ppm: Is OH visible? ActionD2O Action: D2O Shake CheckOH->ActionD2O No/Broad ResultPure PASS: Identity Confirmed CheckOH->ResultPure Yes CheckBroad Check 3.4-3.6 ppm: Are peaks broad/split? Decision2 Confirm Rotamers CheckBroad->Decision2 Decision1->CheckBroad Yes ResultImpure FAIL: Check Synthesis (Acetic Acid/Piperazine) Decision1->ResultImpure No (Missing Acetyl) Decision2->CheckOH Yes (Expected) ActionHeat Action: Heat to 323K or 343K Decision2->ActionHeat Ambiguous ActionHeat->CheckOH Peaks Sharpen ActionD2O->ResultPure Signal Disappears

Figure 2: Step-by-step decision tree for validating the identity of this compound.

Part 6: References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 80980, 1-Acetyl-4-(2-hydroxyethyl)piperazine. Retrieved February 12, 2026, from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933. Retrieved from [Link]

  • Reich, H. J. (2024). Restricted Rotation in Amides. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • AIST (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 1432 (Analogous Piperazine Derivatives). Retrieved from [Link]

Application Note: High-Throughput Screening (HTS) of Piperazine Derivatives Targeting GPCRs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including antipsychotics (e.g., Aripiprazole), antihistamines (e.g., Cyclizine), and kinase inhibitors (e.g., Imatinib). Its conformational rigidity, combined with the ability to modulate lipophilicity and pKa via


-substitution, makes it an ideal scaffold for targeting G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine receptors.

This Application Note provides a comprehensive technical guide for conducting High-Throughput Screening (HTS) campaigns focused on piperazine libraries. We detail two orthogonal assay formats—TR-FRET Competitive Binding and FLIPR Calcium Flux —to ensure robust hit identification and functional validation.

HTS Workflow Overview

Successful screening of piperazine derivatives requires a systematic workflow that filters compounds based on affinity, function, and physicochemical suitability.

HTS_Workflow Library Piperazine Library QC (Solubility/pKa) Primary Primary Screen (TR-FRET Binding) Single Concentration Library->Primary 10 µM Counter Counter Screen (Parental Cell Line) Rule out False Positives Primary->Counter Hits >50% Inh Functional Functional Validation (Calcium Flux/cAMP) Dose-Response Counter->Functional Specific Binders Functional->Library SAR Data Hit Validated Hit Lead Optimization Functional->Hit IC50/EC50 < 1µM

Figure 1: Strategic workflow for screening piperazine derivatives. The process moves from binding affinity (Primary) to functional efficacy (Secondary).

Chemical Handling & Library Preparation

Piperazine derivatives often exhibit high basicity (pKa ~9.8 for the secondary amine) and variable lipophilicity depending on the


-substituents. These properties dictate specific handling requirements to prevent compound precipitation or "sticky" non-specific binding (NSB).
Solubility & DMSO Tolerance

Piperazine derivatives are generally stored as HCl or fumarate salts to improve stability. However, for HTS, free bases are often dissolved in DMSO.

ParameterRecommendationRationale
Stock Concentration 10 mM in 100% DMSOStandardizes liquid handling; prevents freeze-thaw precipitation.
Final Assay DMSO ≤ 1% (v/v)Higher DMSO concentrations can perturb GPCR membrane stability and quench fluorescence.
Intermediate Dilution Buffer + 0.1% BSABSA acts as a carrier protein to prevent lipophilic piperazine tails from binding to plastic tips.
Plate Type Polypropylene (Storage)Low-binding surface prevents loss of compound during storage.

Protocol A: TR-FRET Competitive Binding Assay

Target: 5-HT2A Receptor (Gq-coupled) Methodology: Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET)

Principle

This assay utilizes a Europium-cryptate labeled donor (anti-tag antibody or ligand) and a Red-acceptor labeled ligand. When the acceptor ligand binds the receptor, FRET occurs.[1] Unlabeled piperazine compounds compete for the binding site, decreasing the FRET signal.

Why TR-FRET? Piperazine libraries often contain autofluorescent compounds. TR-FRET uses a time-delay (50–100 µs) before reading, eliminating short-lived background fluorescence from the compounds.[2]

Reagents & Materials
  • Receptor: Membrane preparations expressing SNAP-tagged 5-HT2A.

  • Donor: Terbium Cryptate-labeled SNAP-tag substrate.

  • Acceptor: Fluorescently labeled reference ligand (e.g., Spiperone-d2).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% BSA.

Step-by-Step Protocol (384-well Format)
  • Compound Addition: Dispense 100 nL of test compound (10 mM stock) into a white, low-volume 384-well plate using an acoustic dispenser (Final conc: 10 µM).

  • Membrane Dispensing: Add 10 µL of SNAP-labeled receptor membranes (diluted in Assay Buffer).

    • Critical: Keep membranes on ice and stir gently to ensure homogeneity.

  • Ligand Addition: Add 10 µL of Acceptor-labeled reference ligand (at Kd concentration).

  • Incubation: Seal plate and incubate for 2 hours at Room Temperature (RT). Equilibrium is crucial for competitive binding.

  • Detection: Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1: 620 nm (Donor reference).

    • Emission 2: 665 nm (FRET signal).

Data Calculation

Calculate the Ratio to correct for well-to-well variability/quenching:



Protocol B: Functional Calcium Flux Assay

Target: 5-HT2A Receptor (Gq-coupled) Methodology: FLIPR Calcium 6 Assay (Fluorescence Imaging)

Principle

Agonist binding to Gq-coupled receptors triggers the IP3 signaling cascade, releasing intracellular calcium. This rise in


 is detected by a calcium-sensitive dye.

Gq_Pathway Ligand Piperazine Ligand GPCR 5-HT2A Receptor Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 2: Gq-signaling cascade. Piperazine agonists trigger this pathway; antagonists block it.

Reagents & Materials
  • Cells: CHO-K1 or HEK293 stably expressing 5-HT2A.

  • Dye: Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Probenecid: Anion transport inhibitor (prevents dye leakage).

Step-by-Step Protocol
  • Cell Plating: Plate 10,000 cells/well in a black-wall, clear-bottom 384-well plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Prepare Dye Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium 6 Dye.

    • Remove culture media (optional for Calcium 6, mandatory for Fluo-4).

    • Add 20 µL Dye Loading Buffer. Incubate 1 hr at 37°C, then 15 min at RT.

  • Compound Preparation: Prepare 5X concentrated compound plates in HBSS buffer.

  • Kinetic Read (FLIPR/FlexStation):

    • Baseline: Read fluorescence for 10 seconds.

    • Injection: Inject 5 µL of compound.

    • Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

  • Mode of Action:

    • Agonist Mode: Look for immediate fluorescence spike.

    • Antagonist Mode: Pre-incubate with compound for 15 min, then inject standard agonist (EC80 concentration).

Data Analysis & Quality Control

Z-Factor Calculation

The Z-factor is the industry standard for validating HTS assay robustness (Zhang et al., 1999).[3][4]



  • 
    : Standard deviation of positive/negative controls.[3]
    
  • 
    : Mean signal of positive/negative controls.
    

Acceptance Criteria:

  • Z > 0.5: Excellent assay (Go for screening).

  • 0 < Z < 0.5: Marginal (Optimization required).

  • Z < 0: Unacceptable (High noise or low signal window).

Hit Selection
  • Primary Cutoff: Compounds exhibiting >50% inhibition (binding) or >30% activation (functional) at 10 µM.

  • False Positive Flag: Compounds showing high signal in the Counter Screen (Parental cells lacking the receptor) are likely "pan-assay interference compounds" (PAINS) or aggregators.

Troubleshooting Piperazine Assays

IssueProbable CauseSolution
High Background (Binding) Non-specific binding of lipophilic piperazine tail to plate.Add 0.01% Triton X-100 or increase BSA to 0.5% in assay buffer.
Low Signal (Calcium) Dye leakage from cells.Ensure Probenecid is fresh (pH adjusted to 7.[5]4) and present in loading buffer.
Precipitation Low solubility of free-base piperazine.Ensure final DMSO is 1%.[2] Sonicate source plates if stored frozen.
Edge Effects Evaporation or thermal gradient.Incubate plates at RT for 20 mins before reading to equilibrate temperature.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6] Journal of Biomolecular Screening.

  • Molecular Devices. FLIPR Calcium 6 Assay Kit Guide. Application Guide.

  • Cisbio (Revvity). HTRF GPCR Binding Assays. Technology Overview.

  • Chaudhary, P., et al. (2006). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Crystallization of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Piperazine Compound Development

Piperazine and its derivatives are fundamental building blocks in modern pharmaceuticals, forming the structural core of a wide array of therapeutics, from antipsychotics to anthelmintics.[1] The journey from a synthesized crude piperazine compound to a stable, effective, and safe active pharmaceutical ingredient (API) is critically dependent on the purification and solid-form control achieved through crystallization.[] This process is far more than simple solidification; it is a meticulously controlled method to isolate the desired compound at high purity and, crucially, to obtain the correct crystalline form.[][3] The solid-state properties of an API, such as its solubility, stability, and bioavailability, are intrinsically linked to its crystal structure.[][3] Therefore, a robust and well-understood crystallization process is a cornerstone of successful drug development.

This guide provides an in-depth exploration of various crystallization techniques applicable to piperazine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles to empower rational decision-making in the laboratory and during scale-up. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing high-quality crystalline materials.

Fundamentals of Piperazine Crystallization: A Game of Solubility and Supersaturation

The successful crystallization of any compound, including those containing the piperazine moiety, hinges on creating a state of supersaturation.[4] Supersaturation is a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility.[4] This thermodynamic driving force is the essential prerequisite for both the nucleation (the birth of new crystals) and the subsequent growth of those crystals.[] The manner in which supersaturation is achieved and controlled dictates the final crystal attributes, such as size, shape, and polymorphic form.[]

Piperazine itself is a white crystalline solid that is highly soluble in water and other polar solvents like ethanol and methanol.[5][6] It is also soluble in ethylene glycol but has poor solubility in diethyl ether.[7][8] The solubility of piperazine and its derivatives is influenced by temperature, with solubility generally increasing with a rise in temperature.[5] The basic nature of the piperazine ring (with two pKa values of 5.35 and 9.73) means that pH can also significantly impact solubility, a factor that can be exploited during crystallization.[7]

Strategic Selection of Crystallization Techniques for Piperazine Compounds

The choice of crystallization technique is a critical decision that depends on the physicochemical properties of the specific piperazine derivative, the desired crystal attributes, and the scale of the operation. Here, we explore the most common and effective methods.

Cooling Crystallization: The Workhorse of the Industry

Cooling crystallization is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.[3] This method involves dissolving the piperazine compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[3]

Causality Behind the Method: The principle lies in the temperature-dependent solubility of the compound. As the solution cools, the solubility decreases, leading to a supersaturated state that drives nucleation and crystal growth. The rate of cooling is a critical parameter; rapid cooling can lead to the formation of many small crystals (a high nucleation rate), while slow cooling favors the growth of larger, more well-defined crystals.[]

Protocol 1: Controlled Cooling Crystallization of a Piperazine Derivative

Objective: To obtain pure, well-defined crystals of a piperazine derivative with a known temperature-dependent solubility.

Materials:

  • Crude piperazine derivative

  • Selected solvent (e.g., ethanol, isopropanol, water, or a mixture)

  • Crystallization vessel with controlled heating, cooling, and stirring capabilities

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Methodology:

  • Solvent Selection and Dissolution:

    • Select a solvent in which the piperazine derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Dissolve the crude piperazine derivative in the chosen solvent at an elevated temperature (e.g., 60-70 °C) with gentle stirring until a clear solution is obtained. Aim for a concentration close to the saturation point at this temperature.

  • Controlled Cooling:

    • Implement a controlled cooling profile. A linear cooling rate of 5-10 °C/hour is a good starting point. For APIs prone to degradation at higher temperatures, a non-linear, parabolic cooling profile might be optimal to minimize exposure to high temperatures.[9]

    • Continue cooling until the desired final temperature is reached (e.g., 0-5 °C).

  • Aging:

    • Hold the slurry at the final temperature for a period of 2-4 hours with gentle stirring. This "aging" step allows for further crystal growth and can improve the yield and purity of the product.

  • Isolation and Drying:

    • Filter the crystalline product using a Buchner funnel under vacuum.

    • Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.

    • Dry the crystals in a vacuum oven at a temperature that will not cause degradation or polymorphic transformation.

Self-Validation:

  • Purity Analysis: Analyze the purity of the crystalline product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Yield Calculation: Determine the percentage yield of the crystallization process.

  • Crystal Morphology: Observe the crystal shape and size using microscopy.

Antisolvent Crystallization: A Powerful Tool for Solubility Manipulation

Antisolvent crystallization, also known as drowning-out or precipitation, is an effective technique for compounds that are highly soluble in one solvent but poorly soluble in another.[3] The method involves adding a solvent in which the piperazine compound is insoluble (the antisolvent) to a solution of the compound in a good solvent.[3]

Causality Behind the Method: The addition of the antisolvent reduces the overall solubility of the piperazine compound in the solvent mixture, thereby inducing supersaturation.[10][11] The rate of antisolvent addition, the mixing efficiency, and the temperature are critical parameters that influence the final crystal properties.[12] A slow addition rate with good mixing generally promotes the growth of larger crystals, while rapid addition can lead to the formation of small, often amorphous, particles.[12]

Protocol 2: Antisolvent Crystallization of a Piperazine Salt

Objective: To crystallize a piperazine salt that is highly soluble in a polar solvent but insoluble in a non-polar solvent.

Materials:

  • Piperazine salt

  • "Good" solvent (e.g., water, methanol)

  • Antisolvent (e.g., acetone, isopropanol, acetonitrile)

  • Crystallization vessel with controlled addition and stirring capabilities

  • Filtration apparatus

  • Vacuum oven

Methodology:

  • Dissolution:

    • Dissolve the piperazine salt in the "good" solvent at a specific temperature (e.g., room temperature) to form a clear, concentrated solution.

  • Antisolvent Addition:

    • Slowly add the antisolvent to the solution of the piperazine salt with vigorous stirring. The addition rate should be controlled to maintain a moderate level of supersaturation. A typical starting point is to add the antisolvent over a period of 30-60 minutes.

  • Precipitation and Aging:

    • As the antisolvent is added, the piperazine salt will precipitate out of the solution.

    • After the addition is complete, continue to stir the slurry for 1-2 hours at a constant temperature to allow for crystal growth and equilibration.

  • Isolation and Drying:

    • Filter the crystalline product.

    • Wash the filter cake with a mixture of the solvent and antisolvent, or with the pure antisolvent.

    • Dry the crystals under vacuum.

Self-Validation:

  • Particle Size Analysis: Measure the crystal size distribution using techniques like laser diffraction.

  • Polymorphic Form Identification: Characterize the crystalline form using Powder X-ray Diffraction (PXRD).

  • Residual Solvent Analysis: Determine the amount of residual solvent in the final product using GC.

Evaporative Crystallization: A Gentle Approach for Sensitive Compounds

Evaporative crystallization is a suitable method for compounds that are sensitive to temperature changes.[3] In this technique, the solvent is slowly evaporated from a solution of the piperazine compound, leading to an increase in concentration and subsequent supersaturation.[3][13]

Causality Behind the Method: The driving force for crystallization is the gradual increase in solute concentration as the solvent is removed.[14] The rate of evaporation is the key process parameter. Slow evaporation allows for the growth of large, high-quality crystals, while rapid evaporation can result in the formation of a powder or an amorphous solid.[15] This method is often performed at or near ambient temperature.

Protocol 3: Slow Evaporation Crystallization for Single Crystal Growth

Objective: To grow high-quality single crystals of a piperazine derivative suitable for X-ray diffraction analysis.

Materials:

  • Highly pure piperazine derivative

  • Volatile solvent (e.g., ethanol, acetone, dichloromethane)

  • Small vial or beaker

  • Parafilm or a loosely fitting cap

Methodology:

  • Solution Preparation:

    • Prepare a saturated or slightly undersaturated solution of the piperazine derivative in the chosen solvent at room temperature.

    • Filter the solution to remove any particulate matter.

  • Slow Evaporation:

    • Transfer the clear solution to a clean vial or beaker.

    • Cover the opening of the container with parafilm and pierce a few small holes in it, or use a loosely fitting cap. This will allow for slow solvent evaporation.

    • Place the container in a location free from vibrations and temperature fluctuations.

  • Crystal Growth:

    • Allow the solvent to evaporate slowly over several days to weeks.

    • As the solvent evaporates, the concentration of the piperazine derivative will increase, and crystals will begin to form.

  • Harvesting:

    • Once suitable crystals have formed, carefully remove them from the remaining solution using tweezers or by decanting the mother liquor.

    • Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Self-Validation:

  • Visual Inspection: Examine the crystals under a microscope for clarity, well-defined faces, and lack of defects.

  • Single-Crystal X-ray Diffraction: If successful, the crystal can be analyzed to determine its three-dimensional molecular and crystal structure.

Melt Crystallization: A Solvent-Free Purification Technique

Melt crystallization is an attractive option for thermally stable piperazine compounds, as it avoids the use of solvents.[][16] This technique involves heating the compound above its melting point to form a liquid melt, followed by controlled cooling to induce crystallization.[]

Causality Behind the Method: Supersaturation in melt crystallization is achieved by undercooling the molten compound below its melting point.[16] The degree of undercooling is the primary driving force for nucleation and growth.[17] This method can be highly effective for purification, as impurities are often rejected from the growing crystal lattice.[18]

Protocol 4: Static Layer Melt Crystallization

Objective: To purify a thermally stable piperazine derivative without the use of solvents.

Materials:

  • Crude piperazine derivative

  • Crystallization tube or vessel with a heated/cooled surface

  • Temperature control system

Methodology:

  • Melting:

    • Place the crude piperazine derivative in the crystallization vessel.

    • Heat the material until it is completely molten.

  • Crystallization:

    • Slowly cool the heated/cooled surface of the vessel to a temperature slightly below the melting point of the pure compound.

    • A crystalline layer will begin to form on the cooled surface. Control the cooling rate to manage the growth of this layer.

  • Sweating (Optional Purification Step):

    • After a significant crystalline layer has formed, slowly increase the temperature of the surface to slightly below the melting point. This "sweating" step allows impurities trapped within the crystal lattice to melt and drain away, further purifying the crystalline layer.[16]

  • Melting and Collection:

    • Once the sweating step is complete (or if it is not performed), increase the temperature to melt the purified crystalline layer.

    • Collect the molten, purified product.

Self-Validation:

  • Purity Analysis: Compare the purity of the final product with the starting material using a suitable analytical technique (e.g., HPLC, GC, or DSC).

  • Melting Point Determination: Measure the melting point of the purified product. A sharper and higher melting point compared to the crude material indicates successful purification.

Controlling Polymorphism in Piperazine Compounds

Polymorphism is the ability of a compound to exist in more than one crystalline form.[19][20] Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, stability, and melting point.[19] For piperazine-containing pharmaceuticals, controlling polymorphism is of paramount importance to ensure consistent product quality and therapeutic efficacy.[20][21]

The formation of a particular polymorph can be influenced by various factors, including:

  • Solvent: The choice of solvent can dictate which polymorphic form is favored.[19]

  • Temperature: The crystallization temperature can influence the nucleation and growth of different polymorphs.[19]

  • Supersaturation: The level of supersaturation can affect which polymorph nucleates first.

  • Stirring: The agitation rate can impact nucleation and crystal growth kinetics.

A systematic screening study is often necessary to identify and characterize the different polymorphic forms of a piperazine compound and to determine the conditions under which each form is stable.

Data Presentation and Visualization

Table 1: Solubility of Piperazine in Various Solvents at 25 °C
SolventSolubilityReference
WaterFreely soluble[7][8]
EthanolSoluble[5][6]
MethanolReadily soluble[22]
Ethylene GlycolFreely soluble[7][8]
Diethyl EtherPoorly soluble/Insoluble[7][8]
GlycerolFreely soluble[22]
Diagrams

Crystallization_Technique_Selection start Start: Crude Piperazine Compound solubility_check Assess Solubility Profile start->solubility_check thermal_stability Evaluate Thermal Stability solubility_check->thermal_stability temp_dependent_sol High Temperature-Dependent Solubility? thermal_stability->temp_dependent_sol good_antisolvent Good Solvent/Antisolvent Pair Available? temp_dependent_sol->good_antisolvent No cooling_cryst Cooling Crystallization temp_dependent_sol->cooling_cryst Yes temp_sensitive Thermally Sensitive? good_antisolvent->temp_sensitive No antisolvent_cryst Antisolvent Crystallization good_antisolvent->antisolvent_cryst Yes melts_without_decomp Melts Without Decomposition? temp_sensitive->melts_without_decomp No evaporative_cryst Evaporative Crystallization temp_sensitive->evaporative_cryst Yes melt_cryst Melt Crystallization melts_without_decomp->melt_cryst Yes end End: Pure Crystalline Product melts_without_decomp->end No (Consider alternative purification methods) cooling_cryst->end antisolvent_cryst->end evaporative_cryst->end melt_cryst->end

Caption: Decision tree for selecting a suitable crystallization technique for piperazine compounds.

Antisolvent_Crystallization_Workflow start Start: Dissolve Piperazine Compound in 'Good' Solvent add_antisolvent Controlled Addition of Antisolvent (with vigorous stirring) start->add_antisolvent supersaturation Induce Supersaturation add_antisolvent->supersaturation nucleation_growth Nucleation and Crystal Growth supersaturation->nucleation_growth aging Slurry Aging nucleation_growth->aging isolation Isolation (Filtration) aging->isolation washing Washing with Cold Antisolvent or Solvent/Antisolvent Mixture isolation->washing drying Drying under Vacuum washing->drying end End: Pure Crystalline Product drying->end

Caption: Workflow for the antisolvent crystallization of a piperazine compound.

Conclusion

The crystallization of piperazine compounds is a multifaceted process that requires a deep understanding of both the fundamental principles of crystallization and the specific properties of the molecule . By strategically selecting and optimizing the crystallization technique, researchers and drug development professionals can effectively control the purity, yield, and solid-state form of these vital pharmaceutical ingredients. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of robust crystallization processes, ultimately contributing to the development of safe and effective medicines.

References

  • Piperazine - Wikipedia. Available at: [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. Available at: [Link]

  • Piperazine - Solubility of Things. Available at: [Link]

  • Piperazine. Available at: [Link]

  • Melt Crystallization Technology. Available at: [Link]

  • Melt Crystallization (Chapter 9) - Handbook of Industrial Crystallization. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. Available at: [Link]

  • Three-Step Mechanism of Antisolvent Crystallization | Crystal Growth & Design. Available at: [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. Available at: [Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing). Available at: [Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - RSC Publishing. Available at: [Link]

  • Melt crystallization - TNO. Available at: [Link]

  • (PDF) Rapid Synthesis and Evaluation of Resveratrol-Piperazine Cocrystals by Ultrasound and Microwave Methods - ResearchGate. Available at: [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]

  • Three-Step Mechanism of Antisolvent Crystallization-Bohrium. Available at: [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC. Available at: [Link]

  • Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate) | Request PDF - ResearchGate. Available at: [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PubMed. Available at: [Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC. Available at: [Link]

  • Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • How does piperazine affect the crystallization process? - Blog - BIOSYNCE. Available at: [Link]

  • Crystallization process guide | industrial use - ANDRITZ GROUP. Available at: [Link]

  • Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals - MDPI. Available at: [Link]

  • (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation | AIChE - Proceedings. Available at: [Link]

  • WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents.
  • Special Issue : Anti-Solvent Crystallization - MDPI. Available at: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso - Kinam Park. Available at: [Link]

  • Melt Crystallization - Shanghai DODGEN Chemical Technology Co., Ltd. Available at: [Link]

  • Crystallization - Wikipedia. Available at: [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC - NIH. Available at: [Link]

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. Available at: [Link]

  • Crystallisation in pharmaceutical processes | BIA. Available at: [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - MDPI. Available at: [Link]

  • US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds - Google Patents.
  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid - ACS Publications. Available at: [Link]

  • Crystalline products of CO2 capture by piperazine aqueous solutions - RSC Publishing. Available at: [Link]

  • The crystal structure of piperazine. (a) Molecular displacement... - ResearchGate. Available at: [Link]

  • Analytical Methods - RSC Publishing. Available at: [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. Available at: [Link]

  • US2622084A - Isolation of piperazine - Google Patents.

Sources

Troubleshooting & Optimization

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Degradation Pathways & Stability of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone (CAS 83502-55-0)

Technical Support Center: Stability & Degradation Analysis

Target Molecule: this compound CAS Number: 83502-55-0 Synonyms: N-Acetyl-N'-(2-hydroxyethyl)piperazine; 1-Acetyl-4-(2-hydroxyethyl)piperazine Role: Key Pharmaceutical Intermediate (e.g., Mitsunobu coupling in AZD3514 synthesis), Impurity Standard.

Executive Summary & Stability Profile

As a Senior Application Scientist, I often see researchers treat this piperazine derivative as a generic buffer-like molecule (similar to HEPES). This is a critical error. Unlike zwitterionic buffers, This compound possesses a reactive primary alcohol and a tertiary amine, making it susceptible to specific oxidative and hydrolytic pathways that can derail downstream synthesis (particularly Mitsunobu couplings).

Core Stability Risks:

  • Oxidative Dehydrogenation: Conversion of the terminal alcohol to an aldehyde/acid, directly inhibiting hydroxyl-dependent coupling reactions.

  • N-Oxidation: The tertiary piperazine nitrogen is a "soft" oxidation target, creating N-oxide impurities that alter polarity and retention times.

  • Amide Hydrolysis: While kinetically slow at neutral pH, the acetyl group will cleave under acidic/basic stress, releasing acetic acid and 1-(2-hydroxyethyl)piperazine.

Degradation Pathways (Visualized)

The following diagram maps the causality of degradation. Use this to identify unknown peaks in your chromatograms.

DegradationPathways Parent Parent Molecule This compound (CAS 83502-55-0) Hydrolysis Hydrolysis Pathway (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation_OH Oxidation Pathway (Aerobic/Radical) Parent->Oxidation_OH Oxidation_N N-Oxidation (Peroxides/UV) Parent->Oxidation_N Product_H1 1-(2-hydroxyethyl)piperazine (Loss of Acetyl Group) Hydrolysis->Product_H1 Product_H2 Acetic Acid Hydrolysis->Product_H2 Product_Ald Aldehyde Intermediate (Reactive Electrophile) Oxidation_OH->Product_Ald -2H Product_Acid Carboxylic Acid Derivative (1-[4-(carboxymethyl)-1-piperazinyl]ethanone) Product_Ald->Product_Acid +O Product_NOx N-Oxide Impurity (1-Acetyl-4-(2-hydroxyethyl)piperazine 4-oxide) Oxidation_N->Product_NOx +O

Caption: Primary degradation routes showing hydrolysis of the acetyl moiety and dual-site oxidation (alcohol vs. amine).

Troubleshooting Guide & FAQs

This section addresses specific anomalies you may encounter during HPLC analysis or synthesis.

Scenario A: "My Mitsunobu reaction yield is dropping unexpectedly."

Diagnosis: The Mitsunobu reaction (e.g., using DIAD/PPh3) specifically targets the primary alcohol (-OH) of this molecule to form an ether linkage. Root Cause: Oxidation of the alcohol to an aldehyde (see Yellow pathway in diagram). Aldehydes do not participate in Mitsunobu coupling, effectively lowering the stoichiometry of active reagent. Solution:

  • Test for Aldehydes: Use a qualitative 2,4-DNP stain on TLC; a yellow/orange precipitate indicates aldehyde presence.

  • Re-purification: If oxidized, the aldehyde impurity is often more polar. Recrystallize or run a silica plug before use.

Scenario B: "I see a 'Ghost Peak' eluting earlier than the main peak in Reverse Phase HPLC."

Diagnosis: Early eluting peaks in RP-HPLC usually indicate more polar species. Root Cause: Hydrolysis . The loss of the acetyl group exposes the secondary amine of the piperazine ring, making the molecule significantly more polar and basic. Confirmation:

  • Check the mass spectrum. The parent is ~172 Da.

  • The hydrolysis product (1-(2-hydroxyethyl)piperazine) is ~130 Da (Loss of 42 Da from acetyl).

  • Corrective Action: Ensure your mobile phase pH is not extremely acidic (< pH 2) or basic (> pH 10) for extended periods. Store samples in neutral buffers.

Scenario C: "The baseline is noisy and I see a peak at M+16."

Diagnosis: M+16 is the classic signature of Oxygen addition. Root Cause: N-Oxidation . The tertiary amine (N4 position) reacts with dissolved oxygen or peroxides in aged solvents (like THF or Ethers). Solution:

  • Use fresh, peroxide-free solvents.

  • Add an antioxidant (e.g., BHT) to the solvent system if permissible.

Quantitative Data & Specifications

When sourcing or analyzing this material, use these specifications to validate integrity.

ParameterSpecificationTechnical Note
Molecular Weight 172.22 g/mol Monoisotopic Mass: 172.12
Appearance Colorless to pale yellow liquid/solidYellowing indicates oxidation (N-oxide or aldehyde formation).
Purity (GC/HPLC) ≥ 97.0%Impurities >0.5% often interfere with crystallization.
Water Content < 0.5%Hygroscopic. Water promotes hydrolysis of the acetyl group.
Solubility Water, Methanol, DMSOAvoid non-polar solvents for stock solutions.
Storage 2-8°C, Desiccated, Inert GasCritical: Store under Argon/Nitrogen to prevent aerobic oxidation.

Experimental Protocol: Forced Degradation Study

To validate your analytical method (HPLC/LC-MS), you must prove it can separate the parent from its degradation products. Follow this "Stress Test" protocol.

Objective: Generate reference degradation products for retention time markers.

Step 1: Acid Hydrolysis (Target: Deacetylation)

  • Dissolve 10 mg of this compound in 5 mL of 0.1 N HCl .

  • Heat at 60°C for 4 hours .

  • Neutralize with 0.1 N NaOH.

  • Expected Result: Decrease in Parent peak; appearance of early-eluting peak (1-(2-hydroxyethyl)piperazine, MW ~130).

Step 2: Oxidative Stress (Target: N-Oxide & Aldehyde)

  • Dissolve 10 mg of Parent in 5 mL of 3% Hydrogen Peroxide (H₂O₂) .

  • Incubate at Room Temperature for 2 hours (Do not heat, as H₂O₂ degrades).

  • Expected Result: Appearance of M+16 peak (N-oxide) and potentially M-2 peak (Aldehyde) in LC-MS.

Step 3: Analysis (LC-MS Conditions)

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 210 nm (low sensitivity due to lack of chromophore) & MS (ESI Positive).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148759, this compound. Retrieved from [Link]

  • New Drug Approvals (2016). Synthesis of AZD3514 (Androgen Receptor Antagonist) utilizing this compound via Mitsunobu Reaction. Retrieved from [Link]

  • Accela ChemBio. Product Safety and Specification Sheet: CAS 83502-55-0. Retrieved from [Link]

Technical Support Center: Stability & Handling of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Users frequently encounter degradation when storing 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone (hereafter referred to as HEPE-Ac ) in aqueous or organic solution for extended periods.

To prevent degradation, you must understand the molecule's dual-susceptibility:

  • The Tertiary Amine (N4): The nitrogen attached to the hydroxyethyl group is basic and highly prone to oxidative attack (forming N-oxides) and radical-mediated decomposition.

  • The Amide (N1): The acetylated nitrogen is non-basic but susceptible to hydrolysis under extreme pH or thermal stress.

This guide provides a root-cause analysis of these pathways and a validated protocol for long-term storage.

Critical Degradation Pathways (The "Why")

The stability of HEPE-Ac is governed by three primary vectors: Dissolved Oxygen (DO), Trace Metals, and pH.

A. Oxidative Degradation (The Primary Threat)

The most common cause of "yellowing" in solution is the oxidation of the piperazine ring. This is often catalyzed by trace transition metals (Fe, Cu) found in lower-grade water or glassware.

  • Mechanism: Dissolved oxygen reacts with the N4-tertiary amine to form an N-oxide . Further radical attack (often initiated by light or metals) can lead to ring-opening or cleavage of the hydroxyethyl side chain.

B. Hydrolytic Cleavage

While the acetyl group (amide bond) is relatively stable at neutral pH (6.0–8.0), it will hydrolyze in strong acids or bases, reverting the molecule to 1-(2-hydroxyethyl)piperazine and acetic acid .

C. Visualization of Degradation Mechanisms

The following diagram details the chemical fate of HEPE-Ac under stress.

DegradationPathways HEPE Intact Molecule (HEPE-Ac) NOxide N-Oxide Impurity (Yellowing) HEPE->NOxide Oxidation (N4) HydrolysisProd Hydrolysis Products (Deacetylation) HEPE->HydrolysisProd Hydrolysis (N1) RingOpen Ring Fragmentation (Complex Mix) NOxide->RingOpen Radical Propagation Oxygen Dissolved O2 Oxygen->NOxide Metals Trace Metals (Fe2+/Cu2+) Metals->NOxide Catalyst pH_Extreme pH < 4 or > 9 pH_Extreme->HydrolysisProd

Figure 1: Mechanistic pathways showing the competition between oxidative degradation (N4 position) and hydrolytic cleavage (N1 position).

Troubleshooting Guide

SymptomProbable CauseDiagnostic CheckCorrective Action
Solution turns yellow/brown Oxidation (N-Oxide formation) . Likely catalyzed by light or trace metals.LC-MS: Look for M+16 peak (Oxygen addition).Discard solution. For new batch: Use amber glass, add EDTA (if compatible), and purge with Argon.
pH Drift (Acidic) Hydrolysis . Release of Acetic Acid.Check pH. If it has dropped significantly, hydrolysis is occurring.Buffer the solution (e.g., Phosphate or HEPES) to pH 7.0–7.5. Avoid unbuffered water storage.
Precipitation Oligomerization or interaction with high concentrations of divalent cations.Visual inspection.Filter (0.22 µm). If precipitate persists, check for metal contamination in reagents.
Loss of Potency Adsorption to plasticware (rare but possible with piperazines).Compare concentration in glass vs. polypropylene.Switch to borosilicate glass vials for storage.

The "Inert-Shell" Storage Protocol

To maximize shelf-life, do not simply dissolve and store. Follow this self-validating protocol to create an "Inert Shell" around your molecule.

Step 1: Solvent Preparation (The Foundation)
  • Water Quality: Use only LC-MS grade water (resistivity 18.2 MΩ·cm).

  • Degassing: Dissolved oxygen is the enemy.

    • Method: Sparge the solvent with Helium or Argon for 15 minutes before adding the solute.

    • Why: Removing O2 prevents the initial formation of the radical species that attacks the tertiary amine.

Step 2: Chelation (The Guard)
  • Additive: If your downstream application permits, add 0.1 mM EDTA or DTPA.

  • Why: Piperazines are excellent ligands for metal ions. Even ppb levels of Iron (Fe) can catalyze rapid oxidation. EDTA sequesters these metals, neutralizing the catalyst.

Step 3: Physical Protection (The Shield)
  • Container: Use Amber Borosilicate Glass (Type I). Avoid clear glass or plastics that allow gas permeability.

  • Headspace: Flush the headspace of the vial with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C for long term (>1 week) or 4°C for short term. Avoid repeated freeze-thaw cycles.

Workflow Visualization

StorageProtocol Start Start: Solid HEPE-Ac Solvent Solvent Prep: LC-MS Water + Degas (Ar/He) Start->Solvent Chelator Add EDTA (0.1 mM)? (If assay compatible) Solvent->Chelator Dissolve Dissolve Solute (Minimize air exposure) Chelator->Dissolve Yes/No Filter Sterile Filter (0.22 µm) (Remove particulate catalysts) Dissolve->Filter Aliquot Aliquot into Amber Glass Filter->Aliquot Freeze Store at -20°C Aliquot->Freeze

Figure 2: The "Inert-Shell" workflow for preparing stable stock solutions.

Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of HEPE-Ac? A: No. While the piperazine ring is thermally robust, the acetyl group (amide) is susceptible to hydrolysis at the high temperatures and pressures of an autoclave (121°C), especially if the pH is not perfectly neutral. Use 0.22 µm filtration for sterilization.

Q: My solution has been at room temperature for 3 days. Is it still good? A: Likely yes, provided it was protected from light. However, check for "yellowing." If the solution is strictly colorless, it is likely intact. If in doubt, run a quick absorbance scan; significant absorption >350nm indicates degradation.

Q: Is this molecule compatible with cell culture? A: Yes, structurally it resembles HEPES. However, you must ensure it is free of N-oxide impurities , which can be cytotoxic. Always prepare fresh or use -20°C stocks for biological assays.

Q: LC-MS shows a peak at M+16. What is it? A: This is the N-oxide variant.[1] It confirms oxidative degradation has occurred. This transformation is irreversible in solution; the batch should be discarded.

References

  • Chemical Stability of Piperazine Derivatives

    • Source: Rochelle, G. T. (2012). "Thermal Degradation of Aqueous Piperazine for CO2 Capture.
    • Relevance: Establishes the baseline oxidative instability of the piperazine ring and the c
    • Link:

  • Hydrolysis of Amides: Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Relevance: foundational kinetics of amide bond hydrolysis (the "Ethanone" moiety) under varying pH.
  • General Handling of HEPES-like Buffers

    • Source: MedChemExpress (MCE) / PubChem.
    • Relevance: Handling protocols for hydroxyethyl-piperazine class compounds.
    • Link:

  • Oxidative Mechanisms in Amines

    • Source: BenchChem Technical Guide.
    • Relevance: Degradation profiles of N-(2-Hydroxyethyl)
    • Link:

Sources

Scaling up the synthesis of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Scale-Up of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Role: Senior Application Scientist Subject: Scale-Up Protocol, Troubleshooting, and Quality Control for N-Acetyl-N'-(2-hydroxyethyl)piperazine.

Executive Summary & Chemical Logic

This guide addresses the technical challenges in scaling up the synthesis of This compound (Target). The synthesis typically involves the selective N-acetylation of 1-(2-hydroxyethyl)piperazine (HEP) using acetic anhydride .[1]

The Core Challenge: The starting material, HEP, is bifunctional, containing both a secondary amine and a primary alcohol.

  • Thermodynamic Goal: Form the amide bond (N-acetyl) while preserving the alcohol (O-acetyl avoidance).

  • Kinetic Reality: Amines are generally more nucleophilic than alcohols.[1] However, at elevated temperatures (exotherm) or with excess reagent, O-acetylation becomes a competing reaction, leading to the formation of the ester impurity 1-[4-(2-acetoxyethyl)-1-piperazinyl]Ethanone.[1]

This protocol utilizes a kinetic control strategy (low temperature) coupled with a chemical safety net (selective hydrolysis) to ensure high purity.[1]

Process Visualization

Figure 1: Reaction Pathway & Impurity Logic

ReactionLogic HEP 1-(2-hydroxyethyl)piperazine (HEP) Target TARGET: N-Acetyl-HEP (Amide formed) HEP->Target T < 60°C (Kinetic Control) Impurity IMPURITY: O-Acetyl Ester (Amide + Ester formed) HEP->Impurity T > 80°C (Thermodynamic Drift) Ac2O Acetic Anhydride Ac2O->Target Ac2O->Impurity Impurity->Target Selective Hydrolysis (pH 10-11, NaOH)

Caption: Kinetic pathway favoring N-acetylation. High temperatures promote O-acetylation (red path).[1] Mild hydrolysis recovers yield from the impurity (blue path).

Scale-Up Protocol (10 kg Basis)

Safety Warning: Acetic anhydride is corrosive and reacts violently with water.[1] HEP causes severe eye damage.[1] Wear full PPE including face shield.[1]

Phase 1: The "Hot" Phase (Reaction)[1]
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 : 1.05 (HEP : Ac2O)Slight excess of anhydride ensures complete conversion of amine.[1] Avoid large excesses to minimize ester formation.[1]
Solvent Toluene or Ethyl Acetate (Optional)Can be run neat (solvent-free) for green chemistry, but solvent aids heat dissipation at >10kg scale.[1]
Addition Rate 0.5 kg/min (variable)CRITICAL: Rate must be linked to reactor cooling capacity (

).
Temperature Maintain < 50°CAbove 60°C, the rate of O-acetylation (esterification) increases significantly.[1]

Step-by-Step:

  • Charge 10.0 kg of 1-(2-hydroxyethyl)piperazine (HEP) into the reactor.

  • Cool the reactor jacket to 10°C.

  • Dosing: Begin adding 8.2 kg Acetic Anhydride slowly.

    • Self-Validating Check: If internal temperature rises >5°C/min, stop addition immediately.[1] Allow cooling system to catch up.

  • Post-Reaction: Stir at 40-50°C for 2 hours.

  • IPC (In-Process Control): Sample for GC/HPLC.

    • Pass Criteria: HEP < 1.0%.[1]

    • Fail Criteria: If HEP > 1.0%, add 0.05 eq Acetic Anhydride.[1]

Phase 2: The "Correction" Phase (Work-up)

If IPC shows significant O-acetyl impurity (Ester), perform this step. If not, skip to Isolation.

  • Hydrolysis: Add 10% NaOH solution until pH reaches 10-11.

  • Stir: Agitate at 40°C for 1 hour.

    • Mechanism:[2][3][4][5] Esters hydrolyze rapidly in mild base; Amides (the target) are stable.[1] This converts the impurity back to the target product.

  • Neutralization: Adjust pH back to 7-8 with dilute HCl if necessary.

Phase 3: Isolation
  • Stripping: Apply vacuum (start 100 mbar, ramp to 10 mbar) to remove acetic acid byproduct and solvent.[1]

  • Distillation: The product is high-boiling.

    • Method: Wiped Film Evaporator (WFE) or Short Path Distillation.[1]

    • Conditions: High Vacuum (< 1 mbar), Jacket Temp ~180-200°C (Estimate based on HEP BP of 246°C).[1]

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned dark brown/black. What happened?

Diagnosis: Oxidation or Thermal Degradation.[1] Root Cause: Piperazine derivatives are sensitive to oxidation at high temperatures, especially in the presence of trace metals. Solution:

  • Prevention: Always purge the reactor with Nitrogen (

    
    ) before and during the reaction.[1]
    
  • Recovery: If the product is dark, a simple flash distillation or treatment with activated carbon (0.5% w/w) in methanol followed by filtration can improve color.[1]

Q2: I see a peak at RRT 1.2 in HPLC that won't go away.

Diagnosis: O-Acetyl Impurity (Ester). Root Cause: Reaction temperature spiked >70°C, or local hot-spots occurred during anhydride addition.[1] Solution: Do not discard. Treat the crude mixture with aqueous NaOH (pH 11) for 1-2 hours. Re-run HPLC. The peak at RRT 1.2 should disappear, and the product peak (Target) should increase. This confirms the peak was the ester, which has now been hydrolyzed back to the alcohol.

Q3: The viscosity is too high to stir during the final stages.

Diagnosis: Solvent/Byproduct removal. Root Cause: The target molecule is likely a viscous liquid or low-melting solid.[1] As acetic acid is removed, hydrogen bonding increases viscosity.[1] Solution:

  • Keep the reactor jacket warm (60-70°C) during the stripping phase.[1]

  • If running neat, consider adding a co-solvent like Toluene for the reaction, which helps azeotrope the acetic acid out later.

Q4: Yield is lower than expected (<80%).

Diagnosis: Water solubility losses. Root Cause: The product is highly water-soluble.[1][6] If you performed an aqueous extraction (e.g., washing with water to remove acetic acid), you likely washed away the product.[1] Solution: Avoid aqueous washes.[1] Use distillation to separate the acetic acid byproduct from the product. If you must wash, use a continuous extractor with a solvent like Dichloromethane (DCM), though distillation is greener and more efficient.[1]

Process Logic Diagram

ProcessFlow Start Start: Charge HEP Dosing Controlled Addition: Acetic Anhydride (Keep T < 50°C) Start->Dosing Reaction Reaction Phase 2-4 hours Dosing->Reaction IPC IPC Check: Is Ester present? Reaction->IPC Hydrolysis Corrective Action: Add NaOH (pH 11) Hydrolyze Ester IPC->Hydrolysis Yes (Impurity Found) Strip Vacuum Strip: Remove AcOH IPC->Strip No (Pure) Hydrolysis->Strip Distill High Vac Distillation (Product Isolation) Strip->Distill

Caption: Operational workflow including the critical "Self-Validating" IPC step to correct selectivity errors.

References

  • National Institutes of Health (NIH) - PubChem. 1,4-Bis(2-hydroxyethyl)piperazine (Related Structure).[1] Available at: [Link] (Structural analogs and physical property estimation).[1]

  • Previero, A., et al. (1972).[1][7] Chemoselective O-acylation of hydroxyamino acids... and O->N acyl shift.[1][7] (Mechanistic basis for the selective hydrolysis strategy described in Phase 2).

Sources

Technical Support Center: Mass Spectrometry of 1-Acetyl-4-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 1-Acetyl-4-(2-hydroxyethyl)piperazine by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ionization challenges associated with this polar, piperazine-containing molecule. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop robust analytical methods.

Section 1: Foundational Knowledge - Understanding Your Analyte

A successful analysis begins with a firm grasp of the analyte's chemical nature. The structure of 1-Acetyl-4-(2-hydroxyethyl)piperazine dictates its behavior in the mass spectrometer ion source.

Q: What are the key chemical properties of 1-Acetyl-4-(2-hydroxyethyl)piperazine relevant to mass spectrometry?

A: Understanding the molecule's structure is paramount. It possesses several key features that directly influence its ionization efficiency and potential challenges:

  • Two Basic Nitrogen Atoms: The piperazine ring contains two nitrogen atoms. The tertiary amine (N-4) is a primary site for protonation in positive-ion mode. The amide nitrogen (N-1) is significantly less basic and generally does not protonate under typical ESI conditions. This inherent basicity makes the molecule an excellent candidate for positive-ion electrospray ionization.

  • High Polarity: The presence of the hydroxyethyl group (-CH₂CH₂OH) and the acetyl group (-C(O)CH₃) makes the molecule highly polar and water-soluble.[1][2] This high polarity is ideal for Electrospray Ionization (ESI) but can present challenges for retention on standard reversed-phase liquid chromatography (LC) columns.[3][4]

  • Hydrogen Bonding Capability: The hydroxyl group can form hydrogen bonds, which can influence solvent interactions and potentially lead to the formation of solvent adducts in the ion source.[1]

Table 1: Physicochemical Properties of 1-Acetyl-4-(2-hydroxyethyl)piperazine

PropertyValueImplication for MS Analysis
Molecular FormulaC₈H₁₆N₂O₂Used for calculating exact mass.[5]
Molecular Weight172.22 g/mol The expected monoisotopic mass is 172.1212 u.[5]
Expected [M+H]⁺173.1285 m/zThis is the primary target ion in positive-ion mode.
Key Functional GroupsTertiary Amine, Amide, HydroxylHighly polar, readily protonated.
Water SolubilityMiscibleSuitable for aqueous mobile phases.[2]
Q: Which ionization mode, ESI or APCI, is recommended for this compound and why?

A: Electrospray Ionization (ESI) is the strongly recommended technique.

The choice between ESI and Atmospheric Pressure Chemical Ionization (APCI) is dictated by the analyte's polarity, volatility, and thermal stability.[6]

  • Why ESI is Superior: ESI is ideal for polar and pre-ionized molecules in solution.[7][8] Given that 1-Acetyl-4-(2-hydroxyethyl)piperazine is highly polar and has a basic nitrogen that is easily protonated in an acidic mobile phase, it is a perfect candidate for ESI. ESI is a "soft" ionization technique, meaning it imparts less energy to the analyte, which minimizes in-source fragmentation and preserves the molecular ion.[7][9]

  • Why APCI is Less Suitable: APCI requires the analyte to be volatile enough to be nebulized and thermally stable enough to withstand a heated probe.[10] While our analyte might have some volatility, its high polarity and the presence of the hydroxyethyl group make it less ideal for APCI. Furthermore, thermally labile compounds can decompose in the heated APCI source, leading to poor signal or spectra dominated by fragments.[10]

Section 2: Troubleshooting Common Ionization Problems

This section addresses the most frequent issues encountered during the analysis of 1-Acetyl-4-(2-hydroxyethyl)piperazine.

Problem: No Signal or Very Weak Signal Intensity

A complete loss of signal can be frustrating but is often caused by a single, identifiable issue.[11] A systematic approach is key to a quick resolution.

A: Before assuming a complex chemical problem, always verify the fundamentals of your LC-MS system. Work backward from the detector to the sample.[11][12]

  • Verify Mass Spectrometer Performance: Infuse a known standard (e.g., caffeine, reserpine) directly into the MS to confirm the instrument is tuned, calibrated, and functioning correctly.[12] If the standard shows no signal, the issue lies with the MS itself (e.g., detector, electronics, gas flows).

  • Check for an ESI Spray: Visually inspect the ESI probe tip (if your source allows). A stable, visible spray cone indicates proper solvent flow and voltage application.[11] No spray points to a clog in the sample line, a disconnected fitting, or a problem with the LC flow.

  • Isolate the LC System: Remove the column and connect the injector directly to the MS with a union. Inject your analyte. If a signal appears, the problem is related to the column (e.g., severe clog, incorrect installation).

  • Confirm Sample Integrity: Ensure your sample was prepared correctly and has not degraded. Prepare a fresh standard in a clean solvent.

The following workflow provides a logical decision tree for diagnosing a total loss of signal.

G start Start: No Analyte Signal ms_check Infuse Tuning Standard Directly into MS start->ms_check ms_ok Is MS Signal OK? ms_check->ms_ok ms_issue Troubleshoot MS: - Tuning/Calibration - Gas Flow - Detector/Electronics ms_ok->ms_issue No spray_check Check ESI Source: Is there a stable spray? ms_ok->spray_check Yes end Problem Resolved ms_issue->end lc_issue Troubleshoot LC/Flow Path: - Check for Leaks/Clogs - Verify LC Pump Function - Check Solvent Lines spray_check->lc_issue No column_check Bypass Column and Inject Does Signal Appear? spray_check->column_check Yes lc_issue->end column_issue Troubleshoot Column: - Replace Column - Check for Clogs - Backflush (if appropriate) column_check->column_issue No sample_issue Troubleshoot Sample: - Prepare Fresh Standard - Verify Sample Prep Protocol - Check for Degradation column_check->sample_issue Yes column_issue->end sample_issue->end

Caption: Systematic workflow for troubleshooting total signal loss.

Problem: Inconsistent Signal & Poor Reproducibility (Matrix Effects)

This is arguably the most common and insidious problem in quantitative LC-MS, especially when analyzing complex samples like plasma or tissue extracts.[13][14]

A: This is a classic symptom of ion suppression , a type of matrix effect.[15][16] It occurs when co-eluting compounds from your sample matrix (e.g., phospholipids, salts, formulation excipients) interfere with the ionization of your analyte in the ESI source.[13][17] These matrix components compete for the available charge or for access to the droplet surface, reducing the number of analyte ions that reach the gas phase and are detected by the mass spectrometer.[16][18] This leads to lower-than-expected signal intensity, poor accuracy, and high variability.[13]

G Conceptual model of ion suppression in an ESI droplet. cluster_0 ESI Droplet cluster_1 Gas Phase Ions analyte Analyte gas_analyte Analyte Ion analyte->gas_analyte Ionization (Suppressed) matrix1 Matrix gas_matrix1 Matrix Ion matrix1->gas_matrix1 Ionization (Efficient) matrix2 Matrix gas_matrix2 Matrix Ion matrix2->gas_matrix2 Ionization (Efficient) matrix3 Matrix ms To Mass Analyzer gas_analyte->ms Weak Signal gas_matrix1->ms gas_matrix2->ms Strong Signal

Caption: Ion suppression: matrix components outcompete the analyte for ionization.

A: The gold standard for diagnosing ion suppression is the post-column infusion experiment .[13][15] This technique allows you to visualize the regions of your chromatogram where suppression (or enhancement) occurs.

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Configure your LC system with the analytical column and mobile phases you intend to use.

    • Using a T-fitting, connect the outlet of the LC column to one port.

    • Connect a syringe pump, infusing a standard solution of 1-Acetyl-4-(2-hydroxyethyl)piperazine (e.g., 100 ng/mL in mobile phase) at a low, steady flow rate (e.g., 5-10 µL/min), to the second port of the T-fitting.[15]

    • Connect the third port of the T-fitting to the mass spectrometer's ion source.

  • Execution:

    • Begin infusing your analyte solution. Set the MS to acquire data (e.g., using Selected Ion Monitoring for m/z 173.1). You should observe a stable, flat baseline signal.

    • Once the signal is stable, inject a blank matrix extract (e.g., a protein-precipitated plasma sample prepared without the analyte) onto the LC column.

  • Interpretation:

    • Observe the infused analyte signal trace. Any significant dip in the baseline corresponds to a region where co-eluting matrix components are causing ion suppression. An increase in the baseline indicates ion enhancement.

    • This "suppression profile" tells you if your analyte's retention time falls within a problematic region.

A: Once diagnosed, matrix effects can be tackled through a combination of improved sample cleanup, chromatographic optimization, and the use of an appropriate internal standard.

  • 1. Enhance Sample Preparation: The goal is to remove interfering matrix components before analysis. Simple protein precipitation is often insufficient.[17]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleProsCons
Protein Precipitation (PPT) Add organic solvent (e.g., Acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Least effective. Co-precipitates some interferences but leaves many, like phospholipids, in the supernatant.[17]
Liquid-Liquid Extraction (LLE) Partition analyte into an immiscible organic solvent, leaving polar interferences in the aqueous layer.Can provide cleaner extracts than PPT.May have lower recovery for highly polar analytes; requires optimization of solvents and pH.[16]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Most effective. Highly selective, provides the cleanest extracts, significantly reducing matrix effects.[15][16]More time-consuming and costly; requires method development.
  • 2. Optimize Chromatography: The aim is to chromatographically separate your analyte from the suppression zones identified in the post-column infusion experiment.

    • Improve Retention: Since 1-Acetyl-4-(2-hydroxyethyl)piperazine is very polar, it may have poor retention on a standard C18 column, eluting near the void volume where salt and phospholipid suppression is often severe.[19] Consider using a column with an aqueous-stable stationary phase (e.g., "AQ" type C18) or switching to an alternative chemistry like HILIC (Hydrophilic Interaction Liquid Chromatography).[20]

    • Adjust Gradient: Modify the gradient slope to increase the separation between your analyte and the interfering peaks.[15]

  • 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the ultimate compensatory tool. A SIL-IS (e.g., containing ¹³C or ²H atoms) is chemically identical to the analyte and will co-elute perfectly. Crucially, it will experience the exact same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is canceled out, leading to accurate and precise quantification.[13]

Problem: Complex or Unexpected Mass Spectra

Sometimes the issue isn't a lack of signal, but rather a spectrum that is more complicated than expected.

A: In ESI, it is very common to observe ions other than the simple protonated molecule. These are typically adduct ions , where the analyte molecule associates with other ions present in the mobile phase or from contaminants.[21][22]

  • Alkali Metal Adducts: The most common are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[23] These arise from trace amounts of salts in glassware, reagents, or solvents. If you see peaks at +22 and +38 Da relative to your protonated molecule, you are likely seeing these adducts.

  • Solvent/Mobile Phase Adducts: Acetonitrile ([M+CH₃CN+H]⁺), methanol ([M+CH₃OH+H]⁺), and water ([M+H₂O+H]⁺) can form adducts with your analyte.[24]

  • Dimer Formation: At higher analyte concentrations, you might observe a protonated dimer, [2M+H]⁺, at roughly double the m/z of the primary ion.[25]

Table 3: Common Adducts for 1-Acetyl-4-(2-hydroxyethyl)piperazine (M = 172.12 u)

Adduct IonFormulaCalculated m/zMass Difference from [M+H]⁺
Protonated Molecule [M+H]⁺ 173.1285 -
Sodium Adduct[M+Na]⁺195.1104+21.9819
Potassium Adduct[M+K]⁺211.0843+37.9558
Acetonitrile Adduct[M+CH₃CN+H]⁺214.1550+41.0265
Dimer[2M+H]⁺345.2496+172.1211

A: Minimizing adducts simplifies your spectra and maximizes the signal for your target ion.

  • Use High-Purity Solvents: Employ LC-MS grade solvents and fresh, high-purity water (18.2 MΩ·cm).

  • Avoid Glassware: Glassware is a common source of sodium and potassium ions.[22] Use polypropylene or other plastic autosampler vials and containers whenever possible.[23]

  • Add Ammonium Acetate/Formate: Adding a small amount (e.g., 2-5 mM) of a volatile salt like ammonium acetate or ammonium formate to the mobile phase can help. The abundant ammonium ions ([NH₄]⁺) can outcompete Na⁺ and K⁺ for adduction, consolidating the signal into the desired [M+H]⁺ and a predictable [M+NH₄]⁺ adduct.

A: Yes. While ESI is a soft technique, applying excessive energy in the ion source can cause the molecule to fragment before it reaches the mass analyzer. This is known as in-source collision-induced dissociation (CID) .[25] For 1-Acetyl-4-(2-hydroxyethyl)piperazine, common fragmentation pathways involve cleavage of the piperazine ring or loss of the substituents.[26][27]

To reduce in-source fragmentation:

  • Lower the Cone/Capillary Voltage: This is the primary voltage that accelerates ions into the mass spectrometer. Reducing it will decrease the energy of collisions.

  • Decrease Source Temperature: High temperatures can induce thermal degradation.[9]

  • Optimize Declustering Potential: This voltage is specifically designed to break up solvent clusters but can cause fragmentation if set too high.

G parent [M+H]⁺ m/z 173.13 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 155.12 parent->frag1 frag2 Loss of C₂H₄O [M+H - C₂H₄O]⁺ m/z 129.10 parent->frag2 frag3 Ring Cleavage m/z 113.09 parent->frag3 frag4 Ring Cleavage m/z 87.08 parent->frag4

Caption: Plausible in-source fragmentation pathways for the analyte.

Section 3: Method Optimization & Best Practices

A well-developed method is the best defense against analytical problems.

Q: What are the recommended starting parameters for an LC-MS method for this compound?

A: The following table provides a robust starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.

Table 4: Recommended Starting LC-MS Parameters

ParameterRecommended Starting ConditionRationale
LC Column C18 with aqueous-stable endcapping (e.g., "AQ" type), 2.1 x 50 mm, <3 µmBalances retention for a polar analyte with reasonable analysis time.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase LC.
Gradient 5% B held for 0.5 min, ramp to 95% B over 3 min, hold 1 minA standard starting gradient; adjust to optimize retention.
Flow Rate 0.3 - 0.5 mL/minOptimal for ESI efficiency on 2.1 mm ID columns.
Injection Volume 1 - 5 µLKeep low to minimize matrix load and peak distortion.
Ionization Mode ESI Positive (ESI+)The basic nitrogen is readily protonated.
Capillary Voltage 3.0 - 4.0 kVStandard range; tune for maximum signal.
Source Temp. 120 - 150 °CSufficient for desolvation without causing degradation.
Drying Gas Flow Instrument Dependent (e.g., 10 L/min)Facilitates droplet desolvation.
Nebulizer Gas Instrument Dependent (e.g., 35 psi)Aids in the initial formation of the ESI spray.
References
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • Scribd. Adduits ESI MS. [Link]

  • Xu, R., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(13). [Link]

  • An, G., & Zhang, G. (2020). Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • LookChem. 1-Acetyl-4- (2-hydroxyethyl) Piperazine. [Link]

  • YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. [Link]

  • Wu, Y., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of The American Society for Mass Spectrometry, 25(8), 1456-1461. [Link]

  • IndiaMART. 1-Acetyl-4-(2-Hydroxyethyl) Piperazine at ₹ 375/kg | Industrial Chemicals in Bengaluru. [Link]

  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. [Link]

  • LCGC. Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • LCGC. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • ResearchGate. List of common adduct types in positive ionisation mode for ESI. [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • ACS Omega. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs.... [Link]

  • hdb. The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. [Link]

  • PubMed. (2014). Analysis of Amphetamine-Type Substances and Piperazine Analogues Using Desorption Electrospray Ionisation Mass Spectrometry. [Link]

  • ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • Semantic Scholar. Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. [Link]

  • PubMed. (2021). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed.... [Link]

  • ResearchGate. (2025). The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis. [Link]

  • Mass Spectrometry Letters. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Sci-Hub. Behaviour of 4-(−2-Hydroxyethyl)-1-Piperazineethanesulphonic Acid under Electrospray Ionisation Mass Spectrometry Conditions. [Link]

  • PubMed. (2010). Behaviour of 4-(-2-hydroxyethyl)-1-piperazineethanesulfonic acid under electrospray ionization mass spectrometry conditions. [Link]

  • PubMed. (2006). Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400. [Link]

  • LookChem. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. [Link]

  • Semantic Scholar. Figure 2 from Behaviour of 4-(−2-Hydroxyethyl)-1-Piperazineethanesulphonic Acid under Electrospray Ionisation Mass Spectrometry Conditions. [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI….. [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. [Link]

  • Ghent University. ESI or APCI to ionize pharmaceuticals: a chemometric approach.
  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. [Link]

  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • ACS Publications. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • PubMed. (2007). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

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Technical Support Center: Spectroscopic Analysis of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the spectroscopic analysis of 1-[4-(2-hydroxyethyl)-1-piperazinyl]ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common artifacts and issues encountered during the analysis of this compound.

Introduction to the Analyte

This compound is a piperazine derivative with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol .[1] Its structure contains several key functional groups that are pertinent to spectroscopic analysis: a tertiary amine within the piperazine ring, a secondary alcohol, and an acetyl group, making it a versatile intermediate in the synthesis of bioactive compounds.[2] Accurate characterization is crucial, and this guide provides practical, in-depth solutions to common analytical challenges.

`dot graph "molecule_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,0.5!", fontsize=12]; N2 [label="N", pos="2.5,0.5!", fontsize=12]; C1 [label="C", pos="0.6,1.8!", fontsize=12]; C2 [label="C", pos="1.9,1.8!", fontsize=12]; C3 [label="C", pos="0.6,-0.8!", fontsize=12]; C4 [label="C", pos="1.9,-0.8!", fontsize=12]; C5 [label="C", pos="3.5,0.5!", fontsize=12]; C6 [label="C", pos="4.3,1.5!", fontsize=12]; O1 [label="O", pos="5.1,1.5!", fontsize=12]; H1 [label="H", pos="5.6,2.0!", fontsize=12]; C7 [label="C", pos="-1.2,0.5!", fontsize=12]; O2 [label="O", pos="-1.8,1.5!", fontsize=12]; C8 [label="CH₃", pos="-1.8,-0.5!", fontsize=12];

// Bonds N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C4; C4 -- C3; C3 -- N1; N2 -- C5; C5 -- C6; C6 -- O1; O1 -- H1; N1 -- C7; C7 -- O2 [style=filled, penwidth=2]; C7 -- C8; } ` Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is a primary tool for the structural elucidation of this molecule. However, its hygroscopic nature and potential for chemical exchange can introduce several artifacts.

Frequently Asked Questions (FAQs)

Q1: I see unexpected peaks in my ¹H NMR spectrum. What are the likely sources?

A1: Unidentified peaks often originate from three main sources:

  • Residual Solvents: The most common artifact. Cross-reference your spectrum with a standard solvent peak table for the deuterated solvent used. For example, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm, and water (H₂O/HDO) appears between 1.5-4.8 ppm depending on the solvent and temperature.

  • Synthesis Impurities: The starting material, 1-(2-Hydroxyethyl)piperazine, is a common impurity.[3] Look for its characteristic signals, which will differ from the acetylated product. Other reagents from the synthesis may also be present.

  • Water Contamination: The hydroxyl group and piperazine nitrogens make the compound somewhat hygroscopic. A broad peak, typically between 2-5 ppm, that disappears or shifts upon adding a drop of D₂O is indicative of exchangeable protons from water and the molecule's -OH group.

Q2: My signals, particularly for the -OH and piperazine protons, are broad. Why is this happening and how can I fix it?

A2: Signal broadening can be complex, but for this molecule, the primary causes are:

  • Chemical Exchange: The hydroxyl proton (-OH) and the protons on the carbons adjacent to the piperazine nitrogens can undergo chemical exchange with trace amounts of water or acid/base in the sample. This is a common cause of broadening for these specific signals. Running the sample at a lower temperature can sometimes slow this exchange enough to sharpen the signals.

  • Poor Shimming: An inhomogeneous magnetic field is a frequent cause of universally broad or distorted peaks. Modern spectrometers have automated shimming routines (topshim for Bruker systems) that are usually effective.[4] If this fails, it may indicate a poor quality NMR tube or sample precipitation.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. While less common, this can be an issue if the compound was synthesized using metal catalysts that were not fully removed.

Q3: The integration of my spectrum is incorrect. What should I check?

A3: Inaccurate integration is often a result of an improperly set relaxation delay (d1).[5] Protons relax at different rates, and if the delay between scans is too short, protons that relax slowly will not fully return to equilibrium, leading to reduced signal intensity and lower integration values.

  • Causality: The recycle delay (d1) must be long enough to allow all protons to relax. A good starting point is to set d1 to at least 1.5 times the longest T1 relaxation time of any proton in the molecule. If T1 is unknown, a conservative d1 of 5-7 seconds is often sufficient for small molecules.

  • Troubleshooting Step: If integration seems incorrect, double the current d1 value and re-acquire the spectrum. If the relative integrals change, the initial d1 was too short.

Protocol: Preparing a High-Quality NMR Sample
  • Drying: Dry the sample thoroughly under high vacuum for several hours before analysis to remove residual solvents and adsorbed water.

  • Solvent Selection: Use a high-purity deuterated solvent from a sealed ampoule if possible. Solvents in septum-capped bottles can absorb atmospheric moisture over time.

  • Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent for a standard 5 mm NMR tube. Overly concentrated samples can lead to viscosity-related peak broadening.

  • Filtration: If any solid particles are visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with shimming.

  • D₂O Exchange (Optional): To confirm -OH and -NH protons, acquire a spectrum, then add one drop of D₂O, shake vigorously, and re-acquire. Exchangeable protons will diminish or disappear.

`dot digraph "NMR_Troubleshooting_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Spectrum Acquired", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPeaks [label="Unexpected Peaks?", shape=diamond, fillcolor="#FBBC05"]; CheckBroad [label="Broad Signals?", shape=diamond, fillcolor="#FBBC05"]; CheckInt [label="Incorrect Integration?", shape=diamond, fillcolor="#FBBC05"]; End [label="Good Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Paths Start -> CheckPeaks; CheckPeaks -> CheckBroad [label="No"]; CheckBroad -> CheckInt [label="No"]; CheckInt -> End [label="No"];

// Troubleshooting Branches Solvent [label="Check Solvent Table\n& Synthesis Reagents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D2O [label="Perform D₂O Exchange\n(Confirms -OH/H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Shim [label="Re-run Auto-Shim\nCheck Sample/Tube", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="Acquire at Low Temp\n(Slows Exchange)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D1 [label="Increase Recycle\nDelay (d1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CheckPeaks -> Solvent [label="Yes"]; Solvent -> D2O; D2O -> CheckBroad;

CheckBroad -> Shim [label="Yes"]; Shim -> Temp; Temp -> CheckInt;

CheckInt -> D1 [label="Yes"]; D1 -> Start [label="Re-acquire"]; } ` Caption: Workflow for troubleshooting common ¹H NMR artifacts.

Mass Spectrometry (MS) Troubleshooting

Electrospray Ionization (ESI) is the preferred method for this compound. The presence of two nitrogen atoms makes it readily protonated in positive ion mode.

Frequently Asked Questions (FAQs)

Q1: My ESI-MS spectrum shows a prominent [M+Na]⁺ peak instead of or in addition to the expected [M+H]⁺ peak. Why?

A1: This is a very common occurrence in ESI-MS and is due to the formation of sodium adducts.

  • Source of Contamination: Sodium ions are ubiquitous and can be leached from glassware (especially older glassware), solvents, or transferred from handling.[6]

  • Mechanism: In the electrospray process, analyte molecules can associate with available cations. While protons ([H]⁺) are often the intended adduct, alkali metal ions like sodium ([Na]⁺) and potassium ([K]⁺) are also readily adducted.

  • Identification: An [M+Na]⁺ adduct will appear at a mass 22.99 Da higher than the molecular weight, while the expected [M+H]⁺ peak is at 1.01 Da higher. For this compound (MW = 172.22), you would see:

    • [M+H]⁺ = 173.23 m/z

    • [M+Na]⁺ = 195.21 m/z

    • [M+K]⁺ = 211.20 m/z

Q2: How can I minimize sodium adducts and promote the [M+H]⁺ signal?

A2: The most reliable strategy is to increase the proton concentration in your sample solution.[7]

  • Acidification: Adding a small amount of an organic acid, such as 0.1% formic acid, to the mobile phase or sample solvent provides an excess of protons.[7] This drives the equilibrium towards the formation of the protonated molecule [M+H]⁺, outcompeting the sodium ions.

  • Use High-Purity Solvents: Use HPLC or MS-grade solvents to minimize alkali metal contamination.

  • Proper Labware Handling: Use high-quality plasticware or acid-washed glassware to reduce leaching of sodium ions.[8]

Data Summary: Common Adducts
Ion SpeciesAdductMass Shift (m/z)Expected m/z for C8H16N2O2
Protonated Molecule[M+H]⁺+1.01173.23
Sodium Adduct[M+Na]⁺+22.99195.21
Potassium Adduct[M+K]⁺+39.10211.32
Dimer[2M+H]⁺(2 * MW) + 1.01345.45

Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting

FTIR is excellent for confirming the presence of key functional groups like the hydroxyl (-OH) and carbonyl (C=O) groups.

Frequently Asked Questions (FAQs)

Q1: There is a very broad, intense absorption peak centered around 3400 cm⁻¹. Is this just my -OH group?

A1: While the O-H stretch from the alcohol is expected in this region, its appearance can be complicated by water contamination.

  • O-H Stretch: The hydroxyl group in the molecule will produce a broad peak from ~3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.

  • Water Contamination: Water also has a very strong, broad O-H stretching band in the same region (3300-3500 cm⁻¹).[9] Given the compound's potential to absorb moisture, it is highly likely that a significant portion of this peak is due to water.[10]

  • Distinguishing the Two: It is difficult to resolve the two peaks. The best practice is to ensure the sample and the KBr (if making a pellet) are scrupulously dry. If using an ATR accessory, ensure the crystal is clean and dry before running the background and the sample.[11]

Q2: I see sharp, strange peaks around 2350 cm⁻¹ and in the 1400-1800 cm⁻¹ region. What are these?

A2: These are classic artifacts from atmospheric gases in the spectrometer's beam path.

  • Carbon Dioxide: CO₂ in the air has a characteristic sharp, doublet-like absorption around 2350 cm⁻¹.[10]

  • Water Vapor: Water vapor in the atmosphere shows many sharp, rotational-vibrational lines, particularly in the 1400-1800 cm⁻¹ and 3600-3900 cm⁻¹ regions.

  • Solution: These artifacts can be minimized by purging the instrument's sample compartment with a dry, inert gas like nitrogen or dry air before and during the measurement.[12] A good background scan, taken just before the sample scan, should subtract most of this interference, but significant fluctuations in atmospheric conditions between the background and sample scans will leave these artifacts.

Protocol: KBr Pellet Preparation to Minimize Water Artifacts
  • Drying: Dry both your finely ground sample and spectroscopic-grade KBr powder in an oven at ~110°C for at least 4 hours. Store them in a desiccator until use.

  • Mixing: Use an agate mortar and pestle. Mix ~1-2 mg of your sample with ~100-200 mg of the dried KBr. The ratio is critical for a good spectrum.

  • Grinding: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. This minimizes scattering effects.

  • Pressing: Transfer the powder to a KBr pellet press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Immediately place the pellet in the spectrometer's sample holder and acquire the spectrum to prevent reabsorption of atmospheric moisture.

References
  • 1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • NMR Artifacts. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Common Problems and Precautions in the Operation of FTIR Spectrophotometer. (n.d.). Drawell. Retrieved from [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). LCGC. Retrieved from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Retrieved from [Link]

  • Common Problems with FT-IR Instruments and How to Avoid Them. (2020). Spectroscopy Online. Retrieved from [Link]

  • What problems can water cause in FTIR readings? (2014). ResearchGate. Retrieved from [Link]

  • How To Troubleshoot Bad FTIR Spectra? (2023). Chemistry For Everyone YouTube Channel. Retrieved from [Link]

  • NMR Basics. (n.d.). University of Canterbury NMR Centre. Retrieved from [Link]

  • How can I avoid adduct formation for high molecular weight protein using ESI-MS? (2016). ResearchGate. Retrieved from [Link]

Sources

Addressing batch-to-batch variability in 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone Synthesis

Executive Summary: The "Consistency Crisis"

The synthesis of This compound (also known as N-acetyl-N'-(2-hydroxyethyl)piperazine) is deceptively simple. While the core reaction—acetylation of N-(2-hydroxyethyl)piperazine (HEP)—is elementary, batch variability is a notorious plague in this workflow.

The root cause is almost invariably Chemoselectivity Failure . You are asking an acetylating agent to ignore a reactive hydroxyl group (-OH) and selectively target a secondary amine (-NH) in the same molecule. When process parameters drift, the kinetics shift, leading to O-acetylated impurities (esters) that are difficult to separate from the product.

This guide moves beyond basic "recipes" to the Critical Process Parameters (CPPs) that dictate selectivity.

Module 1: The Chemistry of Selectivity (Kinetic Control)

To control variability, you must visualize the competition occurring in your reactor. The amine is more nucleophilic than the alcohol, but the alcohol is far more abundant if you consider solvent interactions or local concentration hotspots.

Reaction Pathway Analysis

The following diagram illustrates the desired pathway versus the "Variability Pathway" (O-acetylation).

ReactionPathway HEP Start: N-(2-hydroxyethyl)piperazine Transition Tetrahedral Intermediate HEP->Transition Nucleophilic Attack Ac2O Reagent: Acetic Anhydride Ac2O->Transition Target TARGET: N-Acetyl Product (Amide Bond) Transition->Target Kinetic Control (Low Temp, pH 8-9) Impurity IMPURITY: O-Acetyl Ester (Ester Bond) Transition->Impurity Thermodynamic Drift (High Temp, Acidic pH) DiAcetyl IMPURITY: N,O-Diacetyl (Double Acetylation) Target->DiAcetyl Over-Acetylation (Excess Reagent) Impurity->DiAcetyl Rearrangement/Further Rxn

Figure 1: Kinetic competition between N-acetylation (Target) and O-acetylation (Impurity). Green paths indicate the desired process window.

Module 2: The "Self-Validating" Protocol

Do not rely on fixed time intervals. Reaction rates fluctuate with scale and ambient temperature. Instead, use this protocol which relies on In-Process Control (IPC) checkpoints.

Objective: Selective N-acetylation of N-(2-hydroxyethyl)piperazine using Acetic Anhydride (


).
Critical Process Parameters (CPP) Table
ParameterTarget RangeScientific Rationale
Temperature

Crucial. Low T suppresses O-acetylation. The activation energy for amide formation is lower than ester formation; keeping T low favors the kinetic product (Amide).
Stoichiometry 1.0 : 1.05 (HEP:

)
Excess anhydride guarantees O-acetylation. Starving the reaction slightly is better than over-feeding it.
Solvent pH Keep Basic (pH > 8)Protonation of the amine (at low pH) kills its nucleophilicity, allowing the -OH group to compete and form the ester.
Addition Rate DropwisePrevent localized "hotspots" where concentration of

spikes, causing immediate di-acetylation.
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of N-(2-hydroxyethyl)piperazine in Dichloromethane (DCM) or Ethyl Acetate.

    • Note: Avoid protic solvents (like ethanol) which can compete for the acetyl group.

  • Thermal Equilibration: Cool the solution to 0°C using an ice/salt bath. Ensure internal probe verification (do not trust jacket temp).

  • Base Addition: Add 1.1 eq of Triethylamine (TEA) or use an inorganic base like

    
    .
    
    • Why? This scavenges the acetic acid byproduct. If acid accumulates, it protonates the amine, stopping the reaction and promoting ester formation [1].[1]

  • Controlled Addition: Add 1.05 eq of Acetic Anhydride dropwise over 60 minutes.

    • Validation Checkpoint: Monitor internal temp. If it rises above 5°C, STOP addition and wait.

  • IPC Monitoring (The Self-Validating Step):

    • After addition, stir for 30 mins at 0°C.

    • Perform TLC/HPLC: Look for the disappearance of HEP.

    • Decision Gate: If HEP remains >2%, add 0.05 eq

      
      . Do NOT add excess blindly.
      
  • Quench: Add water immediately upon completion to hydrolyze any trace anhydride before it can react with the alcohol group.

Module 3: Troubleshooting Guide (FAQs)

Q1: My product contains 5-10% O-acetyl impurity (Ester). How do I remove it?

Diagnosis: This usually happens if the reaction temperature spiked or if the pH dropped (became acidic) during addition. The Fix: You do not need to discard the batch.

  • Mild Hydrolysis: The ester bond is far more labile (unstable) to base than the amide bond.

  • Treat your crude reaction mixture with dilute NaOH (1M) or aqueous ammonia for 1-2 hours at room temperature.

  • Mechanism: This selectively hydrolyzes the O-acetyl ester back to the alcohol (your target) without breaking the N-acetyl amide bond.

  • Validation: Monitor via HPLC until the ester peak disappears.

Q2: The product is yellow/brown instead of colorless. Is it degraded?

Diagnosis: Piperazine derivatives are sensitive to oxidation, forming N-oxides or radical coupling products that are highly colored. The Fix:

  • Prevention: All solvents must be degassed. Run the reaction under a Nitrogen or Argon blanket.

  • Remediation: If the color is already present, treat the crude solution with activated charcoal (5% w/w) for 30 minutes, then filter through Celite.

Q3: My yield is consistently lower than calculated (e.g., 60-70%).

Diagnosis: This is often a "Phantom Yield Loss" caused by hygroscopicity.

  • The Cause: N-(2-hydroxyethyl)piperazine is extremely hygroscopic. If you weighed 100g of starting material that was stored improperly, you might have weighed 10g of water and 90g of reactant.

  • The Fix: Determine the water content (Karl Fischer titration) of your starting material before calculating stoichiometry. Adjust the

    
     charge accordingly.
    

Module 4: Diagnostic Logic Flow

Use this decision tree to diagnose batch failures in real-time.

Troubleshooting Start Issue Detected CheckImpurity Analyze Impurity Profile Start->CheckImpurity HighEster High O-Acetyl (Ester) CheckImpurity->HighEster Impurity B > 2% HighStart High Starting Material CheckImpurity->HighStart Unreacted HEP > 5% Color discoloration CheckImpurity->Color Yellow/Brown Sol_Hydrolysis SOLUTION: Mild Basic Hydrolysis (1M NaOH wash) HighEster->Sol_Hydrolysis Sol_Temp ROOT CAUSE: Temp Control Failure (Check Chiller) HighEster->Sol_Temp Sol_Stoich SOLUTION: Check Water Content (Karl Fischer) HighStart->Sol_Stoich Sol_Charcoal SOLUTION: Activated Charcoal + N2 Purge Color->Sol_Charcoal

Figure 2: Troubleshooting logic for common synthesis deviations.

References

  • Selectivity in Acetylation: Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis Pathways: Synthesis of 1-acetyl-4-(2-hydroxyethyl)piperazine and related derivatives. PrepChem. Available at: [Link]

  • Process Optimization:Selective N-Acylation of Amino Alcohols. European Patent Office (EP 0633875 B1).
  • Impurity Management: Chemoselective O-acylation of hydroxyamino acids and amino alcohols.[1] Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone: The Strategic "Masked" Linker in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Focus: Selectivity, Synthesis Utility, and Comparative Performance vs. Piperazine/HEP

Executive Summary: The Selectivity Enabler

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone (CAS: 3006-96-0), often referred to as N-Acetyl-N'-(2-hydroxyethyl)piperazine or Acetyl-HEP , is a specialized bifunctional building block. Unlike its parent compound Piperazine (which is prone to uncontrolled polymerization) or its precursor N-(2-Hydroxyethyl)piperazine (HEP) (which presents competing amine/alcohol nucleophiles), Acetyl-HEP offers a "pre-protected" scaffold.

By masking one nitrogen with an acetyl group, this molecule forces subsequent chemical reactions to occur exclusively at the hydroxyl site or the remaining ring carbons. This guide analyzes its superiority in synthesizing complex APIs—specifically azole antifungals (e.g., Ketoconazole) and antipsychotics—where regioselectivity is non-negotiable.

Comparative Analysis: The Piperazine Hierarchy

The following table contrasts Acetyl-HEP with its structural relatives to highlight why it is the preferred choice for specific synthetic steps.

Table 1: Physicochemical & Functional Comparison
FeaturePiperazine N-(2-Hydroxyethyl)piperazine (HEP) Acetyl-HEP (The Topic) HEPES
Structure Symmetric DiamineAsymmetric Amine-AlcoholAmide-Alcohol Sulfonic Acid Buffer
Primary Reactivity Dual Nucleophile (N, N')Dual Nucleophile (N > O)Single Nucleophile (O only) pH Buffering (Zwitterion)
Selectivity Challenge High (Risk of dimerization)Moderate (Amine interferes with O-alkylation)None (Amine is deactivated)N/A (Biological use)
pKa (Amine) ~9.8 (N1), ~5.6 (N4)~9.0 (N1)Amide (Non-basic) ~7.5 (Sulfonic/Amine)
Key Application Raw MaterialCO₂ Capture, PrecursorAPI Intermediate (Azoles) Cell Culture
Handling Corrosive SolidViscous Liquid, IrritantStable Liquid/Low-Melting Solid Crystalline Powder

Critical Distinction: Do not confuse Acetyl-HEP with HEPES . While structurally similar, HEPES contains a sulfonic acid group for buffering, whereas Acetyl-HEP contains an acetyl group to direct chemical synthesis.

Mechanism of Action: The "Amide Switch"

The utility of Acetyl-HEP lies in the electronic deactivation of the piperazine nitrogen.

  • Piperazine/HEP: The nitrogen lone pair is available, making it a strong nucleophile. Attempting to convert the hydroxyl group to a leaving group (e.g., using Thionyl Chloride) often leads to self-alkylation (polymerization) because the amine attacks the newly formed alkyl chloride.

  • Acetyl-HEP: The acetyl group withdraws electron density from the nitrogen (N1) via resonance (Amide Resonance). This renders N1 non-nucleophilic.

    • Result: You can aggressively modify the hydroxyl tail (e.g., chlorination, tosylation) without the ring nitrogen interfering.

Diagram 1: The Selectivity Pathway

G cluster_0 Problem: Unprotected HEP cluster_1 Solution: Acetyl-HEP Strategy HEP N-(2-Hydroxyethyl) piperazine Polymer Self-Polymerization (Side Product) HEP->Polymer  Reagent (SOCl2)   AcHEP Acetyl-HEP (Amine Deactivated) Interm Chloro-Ethyl Derivative AcHEP->Interm  Activation (SOCl2)   (No Self-Reaction) Drug Target Drug (e.g., Ketoconazole) Interm->Drug  Coupling   HEP_Raw HEP Raw Material HEP_Raw->AcHEP  Selective Acetylation (Ac2O, <60°C)  

Caption: The acetyl group prevents the "suicide" reaction (polymerization) seen in unprotected HEP, enabling clean conversion to the chloro-ethyl intermediate.

Experimental Protocols (Self-Validating)

Protocol A: Selective Synthesis of Acetyl-HEP

Objective: Synthesize Acetyl-HEP from HEP without esterifying the alcohol group.

Rationale: Amines are better nucleophiles than alcohols. By controlling temperature and stoichiometry, the acetyl group attaches only to the nitrogen.

Materials:

  • N-(2-Hydroxyethyl)piperazine (HEP) [CAS: 103-76-4][1][2]

  • Acetic Anhydride (

    
    )
    
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of HEP in DCM (5 vol) in a reactor cooled to 0–5°C.

  • Addition: Dropwise add 1.05 eq of Acetic Anhydride. Crucial: Maintain temp < 20°C to prevent O-acetylation.

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

  • Validation (In-Process Control):

    • TLC/HPLC: Check for disappearance of HEP.

    • pH Check: The reaction mixture should shift from highly basic (amine) to neutral/mildly acidic (acetic acid byproduct).

  • Workup: Wash with saturated

    
     to remove acetic acid. Dry organic layer (
    
    
    
    ) and concentrate.
  • Yield: Expect >90% yield of a viscous oil/low-melting solid.

Protocol B: Functionalization (Chlorination)

Objective: Convert Acetyl-HEP to 1-Acetyl-4-(2-chloroethyl)piperazine (Key Alkylating Agent).

Step-by-Step:

  • Setup: Charge Acetyl-HEP (from Protocol A) into Chloroform or Toluene.

  • Reagent: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux (60–80°C) for 3 hours.

    • Note: Because the N is acetylated, it will not attack the forming alkyl chloride.

  • Quench: Cool and quench with water.

  • Isolation: Separate organic layer. The product, 1-Acetyl-4-(2-chloroethyl)piperazine , is stable and ready for coupling with phenols (e.g., for antifungal synthesis).

Safety & Toxicology Profile

ParameterPiperazine (Parent) Acetyl-HEP
GHS Classification Danger: Skin Corr. 1B, Resp. Sens. 1Warning: Eye Irrit. 2, Skin Irrit. 2
Vapor Pressure High (Fumes)Low (Non-volatile liquid/solid)
Sensitization High risk of respiratory sensitizationReduced risk (Amide formation reduces volatility)
Handling Fume hood mandatory, full PPEStandard lab PPE (Gloves, Goggles)

Handling Advisory: While Acetyl-HEP is safer than pure piperazine, it is often used with alkylating agents (like the chloro-derivative generated in Protocol B), which are potent genotoxins . All downstream intermediates containing the chloro-ethyl moiety must be handled as potential carcinogens.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79803, 1-Acetyl-4-(2-hydroxyethyl)piperazine. Retrieved from .

  • Brennan, M. E., & Speranza, G. P. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. U.S. Patent No.[3] 4,338,443.[3] Washington, DC: U.S. Patent and Trademark Office. Retrieved from .

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6031. Retrieved from .

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 1-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one. Retrieved from .

  • Zhang, X., et al. (2021). Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) Piperazine. Processes, 9(12), 2185. (Contextual reference for HEP precursor). Retrieved from .

Sources

Comparative Validation Guide: Analytical Strategies for 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Impurity" Challenge

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone (also known as N-Acetyl-N'-(2-hydroxyethyl)piperazine ) represents a specific class of "nuisance" analytes in pharmaceutical development. Often found as a process-related impurity in the synthesis of piperazine-based antipsychotics (e.g., Quetiapine) or as a degradation product in HEPES-buffered biologics, its detection poses two distinct challenges:

  • High Polarity: The hydroxyethyl moiety and piperazine ring create a highly polar molecule (LogP < 0), causing it to elute in the void volume (

    
    ) of standard C18 columns.
    
  • Poor Chromophore: The molecule lacks extended conjugation. While the amide bond absorbs at ~205–210 nm, this region is plagued by solvent cut-off noise and low specificity.

This guide compares the industry-standard RP-HPLC-UV against the superior HILIC-MS/MS approach, providing a validated protocol for the latter to meet ICH Q2(R1/R2) standards.

Comparative Analysis: Selecting the Right Tool

The following matrix compares three common analytical approaches. HILIC-MS/MS is the recommended methodology for trace-level quantification due to its ability to retain polar amines without aggressive ion-pairing reagents.

FeatureMethod A: HILIC-MS/MS (Recommended) Method B: RP-HPLC (UV @ 210 nm) Method C: GC-MS (Derivatized)
Mechanism Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction (requires ion-pairing).Volatilization after silylation.
Retention Excellent. Elutes well after void volume.Poor. Risk of co-elution with solvent front.Good, but prep-heavy.
Sensitivity (LOQ) High (< 1 ng/mL). Ideal for genotoxic impurity limits.Low (~10 µg/mL). Limited by background noise.Medium.
Specificity Mass-selective (MRM transitions).Low. Prone to interference from buffer salts.High (Mass spectral fingerprint).
Throughput High (5-8 min run time).Medium (15-20 min w/ equilibration).Low (Requires derivatization step).
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Requirement LimitCheck Is Target LOQ < 1 ppm? Start->LimitCheck PolarityCheck Is Matrix High Salt/Buffer? LimitCheck->PolarityCheck No HILIC Select HILIC-MS/MS (High Sensitivity/Retention) LimitCheck->HILIC Yes PolarityCheck->HILIC Yes (Salts crash in HILIC) RPUV Select RP-HPLC-UV (Cost Effective/High Conc.) PolarityCheck->RPUV No GCMS Select GC-MS (If Volatile Matrix)

Figure 1: Decision tree for selecting the analytical technique based on sensitivity and matrix requirements.

Validated Protocol: HILIC-MS/MS Methodology

This protocol is designed to validate this compound quantification in a complex matrix (e.g., API drug substance or biological buffer).

Instrumental Parameters[1][2][3]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex Triple Quad).

  • Column: Amide-based HILIC Column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm). Why? Amide phases provide strong hydrogen bonding retention for the hydroxyethyl group.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Buffer is critical for ionization stability.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-5 min: 90% B -> 50% B

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration)

Mass Spectrometry (MRM) Settings
  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]+ = 173.1 m/z (Calculated based on MW 172.22).

  • Transitions:

    • Quantifier: 173.1 -> 113.1 (Loss of acetyl/hydroxyethyl fragment).

    • Qualifier: 173.1 -> 70.1 (Piperazine ring fragment).

Sample Preparation[4]
  • Stock Solution: Dissolve 10 mg standard in 10 mL Acetonitrile:Water (90:10).

  • Sample Diluent: 90% Acetonitrile (Must match initial mobile phase to prevent peak distortion).

  • Extraction (if solid matrix): Sonication for 15 mins, followed by centrifugation at 10,000 rpm. Filter through 0.22 µm PTFE filter.

Validation Strategy (ICH Q2(R1/R2) Aligned)

Validation must prove the method is "fit for purpose."[1][2] For this impurity, Specificity and LOQ are the critical attributes.

Validation Workflow[2]

ValidationFlow cluster_0 Stage 1: Feasibility cluster_1 Stage 2: Reliability cluster_2 Stage 3: Limits Spec Specificity (Blank vs. Spiked) Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Recovery @ 80-120%) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec LOD LOD/LOQ (S/N > 3 & > 10) Prec->LOD

Figure 2: Sequential validation workflow ensuring critical quality attributes are met.

Key Validation Experiments & Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
Specificity Inject Diluent, Placebo, and Spiked Sample. Check for interference at retention time (Rt).No peaks in blank > 20% of LOQ at the analyte Rt.
Linearity Prepare 5 concentrations ranging from LOQ to 150% of the specification limit.Correlation Coefficient (

)

0.995.
Accuracy Spike analyte into matrix at 3 levels (50%, 100%, 150% of limit). Triplicate preps.Mean Recovery: 85.0% – 115.0%.
Precision 6 injections of the standard at 100% concentration.RSD

5.0% (for trace impurities).
LOD/LOQ Determine via Signal-to-Noise (S/N) ratio using low-concentration injections.LOD: S/N

3:1LOQ: S/N

10:1
Troubleshooting the "Void Volume" Issue

If the analyte elutes too early (near void) even on HILIC:

  • Cause: Water content in the sample diluent is too high.

  • Fix: Ensure the sample is dissolved in at least 85% Acetonitrile. High water content "washes" the polar analyte down the column before it can interact with the amide phase.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4] Link

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar compounds in biological matrices. Journal of Separation Science. Link

  • European Medicines Agency. (2006).[1][4] Guideline on the Limits of Genotoxic Impurities. (Relevant for trace piperazine derivative analysis). Link

Sources

A Comparative Guide to Buffer Systems in CNS Research: Evaluating Alternatives to Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing our understanding of the central nervous system (CNS), the integrity of the experimental environment is paramount. Every component, down to the buffers used to maintain physiological pH, can profoundly influence experimental outcomes. This guide provides an in-depth comparison of common buffering agents used in CNS research, with a special focus on alternatives to piperazine-based compounds.

Initially, this guide addresses the specific compound 1-[4-(2-hydroxyethyl)-1-piperazinyl]ethanone, clarifying its role in the scientific landscape. The focus then broadens to a comprehensive evaluation of its structurally related and widely used laboratory counterpart, HEPES, and its primary alternatives: bicarbonate-based buffers and MOPS. Through objective comparisons and supporting experimental data, this guide aims to equip researchers with the knowledge to make informed decisions about the most appropriate buffering system for their specific CNS research applications.

The Curious Case of this compound

A query regarding alternatives to this compound in CNS research necessitates a clarification of its current standing in the field. This compound, a piperazine derivative, is primarily recognized as a chemical intermediate in the synthesis of more complex molecules, including potential pharmaceuticals[1][2]. While the broader class of piperazine derivatives has a rich history in CNS drug discovery, exhibiting activities ranging from antipsychotic to anxiolytic effects, this compound itself is not a widely utilized, standard research tool for direct biological investigation.

Preliminary studies have suggested that some derivatives of 1-(2-hydroxyethyl)piperazine may possess biological activity. For instance, certain piperazine derivatives have been investigated for their potential as cholinesterase inhibitors, a target in Alzheimer's disease research[3][4][5]. Additionally, other novel piperazine compounds have demonstrated neuroprotective properties in in-vitro models of glutamate excitotoxicity and oxidative stress[6][7]. However, specific and extensive data on the direct, potent CNS activity of this compound is not prevalent in peer-reviewed literature.

Given its primary role as a synthetic building block and the limited public data on its direct application in CNS research, a more pertinent discussion for the research community involves the alternatives to a structurally similar and ubiquitously used piperazine-based compound in laboratory settings: HEPES.

HEPES: The Double-Edged Sword of pH Stability

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent that has become a mainstay in biological research, including neuroscience. Its popularity stems from its pKa of approximately 7.5, which provides excellent pH control in the physiological range of 6.8-8.2, independent of atmospheric CO2 levels[6]. This property makes it incredibly convenient for experiments conducted outside of a CO2 incubator, such as during electrophysiological recordings or microscopy.

However, the very chemical stability that makes HEPES attractive can also be a source of experimental artifacts. Research has shown that HEPES can have unintended effects on neuronal function. For example, switching from a bicarbonate-based buffer to a HEPES-buffered medium can lead to a decrease in intracellular pH and depolarization of the neuronal membrane[8][9]. Furthermore, when exposed to light, HEPES can generate hydrogen peroxide, a source of oxidative stress that can be detrimental to neuronal health, particularly in long-term cultures[10].

These findings underscore the importance of critically evaluating the use of HEPES and considering alternatives that may offer a more physiologically relevant environment for CNS research.

The Physiological Gold Standard: Bicarbonate-Based Buffers

The bicarbonate-carbon dioxide (HCO3-/CO2) system is the primary physiological buffer in the brain and cerebrospinal fluid[11]. As such, artificial cerebrospinal fluid (aCSF) prepared with a bicarbonate buffer is often considered the gold standard for in vitro and ex vivo CNS preparations, such as brain slice electrophysiology.

The key advantage of the bicarbonate system is its physiological relevance. It relies on the equilibrium between dissolved CO2 and bicarbonate, which is maintained by bubbling the solution with carbogen gas (typically 95% O2 and 5% CO2) to achieve a physiological pH of around 7.4[1]. This dynamic system more closely mimics the in vivo environment.

The primary drawback of bicarbonate buffers is their dependence on a constant supply of CO2. Experiments conducted outside of a controlled CO2 environment will experience a rapid rise in pH as CO2 outgasses from the medium, which can be detrimental to cell health and neuronal activity[6].

MOPS: A Zwitterionic Alternative

MOPS (3-(N-morpholino)propanesulfonic acid) is another zwitterionic "Good's" buffer with a pKa of 7.2, making it effective in the pH range of 6.5-7.9[12]. Like HEPES, MOPS provides pH stability independent of CO2 levels. It is frequently used in cell culture media and as a running buffer for gel electrophoresis[13].

While often considered a suitable alternative to HEPES, MOPS is not without its own set of considerations. Some studies have reported that high concentrations of MOPS can be toxic to certain cell types[14]. Therefore, its suitability for sensitive primary neuronal cultures must be empirically determined.

Comparative Analysis of Buffering Systems

The choice of a buffering system should be guided by the specific requirements of the experiment. The following table summarizes the key characteristics and a comparison of their performance in CNS research applications.

FeatureHEPESBicarbonate-CO2MOPS
Buffering Range (pH) 6.8 - 8.26.1 - 7.6 (physiologically maintained at ~7.4)6.5 - 7.9
CO2 Dependence IndependentDependentIndependent
Physiological Relevance LowHighLow
Potential for Toxicity Can generate H2O2 in light; may alter membrane potential and intracellular pH.[8][9][10]Low, but pH fluctuations can be detrimental.Can be toxic to some cell types at high concentrations.[14]
Convenience High (for open systems)Low (requires CO2 source)High (for open systems)
Common Applications Short-term neuronal cultures, electrophysiology outside an incubator, microscopy.Brain slice electrophysiology, long-term neuronal cultures in a CO2 incubator.Cell culture, electrophoresis; less common in electrophysiology.

Experimental Data Synopsis:

  • Neuronal Viability: While direct comparative studies are limited, individual reports suggest that both HEPES and MOPS can impact cell viability at higher concentrations[14]. Bicarbonate-buffered media, when properly maintained, generally support excellent long-term neuronal viability.

  • Electrophysiology: Studies directly comparing HEPES and bicarbonate-buffered aCSF for electrophysiology have shown significant differences. Switching to a HEPES-buffered solution can cause a depolarizing shift in the resting membrane potential of neurons and alter the kinetics of their responses to stimuli. Bicarbonate-buffered aCSF is generally preferred for maintaining physiological synaptic transmission and plasticity[11].

  • Intracellular pH: The use of HEPES-buffered media in the absence of bicarbonate can lead to intracellular acidification in neurons[8][9].

Experimental Protocols

To provide practical guidance, this section includes detailed, step-by-step methodologies for preparing and using these common buffer systems in CNS research.

Preparation of Bicarbonate-Buffered Artificial Cerebrospinal Fluid (aCSF) for Electrophysiology

This protocol is adapted from standard procedures for preparing aCSF for brain slice recordings.

Workflow for aCSF Preparation

aCSF_Preparation cluster_solA Solution A (Salts) cluster_solB Solution B (Buffer & Glucose) cluster_final Final Preparation weigh_salts Weigh NaCl, KCl, CaCl2, MgCl2 dissolve_salts Dissolve in ~400 mL deionized water weigh_salts->dissolve_salts combine Combine Solutions A & B dissolve_salts->combine weigh_buffer Weigh NaHCO3, NaH2PO4, Glucose dissolve_buffer Dissolve in ~400 mL deionized water weigh_buffer->dissolve_buffer dissolve_buffer->combine adjust_vol Adjust volume to 1 L with deionized water combine->adjust_vol bubble Bubble with Carbogen (95% O2 / 5% CO2) for at least 30 min adjust_vol->bubble check_ph Check pH (should be 7.3-7.4) bubble->check_ph

Caption: Workflow for preparing bicarbonate-buffered aCSF.

Materials:

  • NaCl

  • KCl

  • CaCl2

  • MgCl2

  • NaHCO3

  • NaH2PO4

  • D-Glucose

  • Deionized water

  • Carbogen gas tank (95% O2 / 5% CO2)

  • pH meter

Procedure:

  • Prepare Stock Solutions (Optional but Recommended): To improve consistency, prepare concentrated stock solutions of each component.

  • Prepare Solution A (Salts): In a beaker with approximately 400 mL of deionized water, dissolve the following salts to their final concentrations (e.g., in mM: 125 NaCl, 2.5 KCl, 2.5 CaCl2, 1.3 MgCl2).

  • Prepare Solution B (Buffer and Glucose): In a separate beaker with approximately 400 mL of deionized water, dissolve NaH2PO4 (e.g., 1.25 mM) and D-Glucose (e.g., 10 mM).

  • Combine and Add Bicarbonate: While stirring, slowly combine Solution A and Solution B. Add NaHCO3 (e.g., 26 mM) to the combined solution.

  • Adjust Volume: Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.

  • Gas and pH Adjustment: Transfer the final solution to a storage bottle and begin bubbling vigorously with carbogen gas. Continue bubbling for at least 30 minutes to allow the pH to equilibrate.

  • Final pH Check: After equilibration, check the pH of the aCSF. It should be between 7.3 and 7.4. The solution is now ready for use. Continuously bubble with carbogen during the experiment to maintain pH and oxygenation[1].

Preparation of MOPS-Buffered Medium for Primary Neuron Culture

This protocol provides a general guideline for preparing a MOPS-buffered culture medium. The final concentration of MOPS should be optimized for your specific cell type.

Workflow for MOPS-Buffered Medium

MOPS_Medium_Prep prep_mops Prepare 1M MOPS Stock Solution (pH 7.4) add_mops Add 1M MOPS Stock to desired final concentration (e.g., 20 mM) prep_mops->add_mops prep_basal Start with Basal Medium (e.g., Neurobasal) add_supplements Add Supplements (e.g., B-27, Glutamine) prep_basal->add_supplements add_supplements->add_mops adjust_ph Check and adjust final pH to 7.2-7.4 if necessary add_mops->adjust_ph filter_sterilize Filter-sterilize the complete medium (0.22 µm filter) adjust_ph->filter_sterilize

Caption: Workflow for preparing MOPS-buffered neuronal culture medium.

Materials:

  • MOPS (free acid)

  • 10 N NaOH

  • Deionized water

  • Basal medium (e.g., Neurobasal™ Medium)

  • Supplements (e.g., B-27™ Supplement, GlutaMAX™ Supplement)

  • Sterile filter unit (0.22 µm)

Procedure:

  • Prepare 1 M MOPS Stock Solution:

    • Dissolve 209.26 g of MOPS (free acid) in approximately 800 mL of deionized water.

    • Adjust the pH to 7.4 with 10 N NaOH.

    • Bring the final volume to 1 L with deionized water.

    • Sterilize by autoclaving or filtration and store at 4°C[12].

  • Prepare Complete Medium:

    • To your basal medium, aseptically add the required supplements according to the manufacturer's instructions.

    • Aseptically add the 1 M MOPS stock solution to achieve your desired final concentration (typically 10-20 mM). For example, add 20 mL of 1 M MOPS to 980 mL of supplemented basal medium for a final concentration of 20 mM.

    • Gently mix the complete medium.

    • If necessary, check the final pH and adjust to 7.2-7.4 using sterile 1 N HCl or 1 N NaOH.

    • Filter-sterilize the final medium using a 0.22 µm filter unit. The medium is now ready for use.

Conclusion and Recommendations

The selection of a buffering system is a critical decision in CNS research that can have profound implications for the physiological relevance and reproducibility of experimental findings. While this compound is primarily a synthetic intermediate, the discussion around its structurally related counterpart, HEPES, opens up a crucial conversation about the tools we use to probe the complexities of the nervous system.

For experiments requiring the highest degree of physiological relevance, particularly in brain slice electrophysiology and long-term neuronal cultures, the bicarbonate-CO2 buffering system remains the gold standard . Its ability to mimic the in vivo environment is unmatched, despite its requirement for a controlled CO2 atmosphere.

HEPES offers undeniable convenience for experiments conducted outside of a CO2 incubator. However, researchers must be cognizant of its potential to alter neuronal membrane properties, intracellular pH, and to induce phototoxicity. Its use should be carefully considered and validated for the specific application.

MOPS presents a viable alternative to HEPES for applications requiring a CO2-independent buffer. Its lower potential for metal ion chelation can be advantageous in certain biochemical assays. However, its potential for cytotoxicity at higher concentrations necessitates careful optimization for sensitive neuronal cultures.

Ultimately, the optimal choice of buffer depends on a careful consideration of the experimental goals, the specific neuronal preparation, and the potential for artifacts. By understanding the properties and limitations of each of these buffering systems, researchers can enhance the rigor and reliability of their CNS research.

References

  • Cowan, A. I., & Martin, R. L. (1995). Simultaneous measurement of pH and membrane potential in rat dorsal vagal motoneurons during normoxia and hypoxia: a comparison in bicarbonate and HEPES buffers. Journal of Neurophysiology, 74(6), 2713–2721. [Link]

  • Church, J. (1992). A change from HCO3(-)-CO2- to hepes-buffered medium modifies membrane properties of rat CA1 pyramidal neurones in vitro. Neuroscience, 51(4), 1093–1102. [Link]

  • Lepe-Zuniga, J. L., Zigler, J. S., Jr, & Gery, I. (1987). Toxicity of light-exposed HEPES-containing media. Journal of Immunological Methods, 103(1), 145. [Link]

  • Hare, W. A., & Owen, W. G. (1998). Effects of bicarbonate versus HEPES buffering on measured properties of neurons in the salamander retina. Visual Neuroscience, 15(2), 263–271. [Link]

  • Hosseini, M., et al. (2022). HEPES-buffering of bicarbonate-containing culture medium perturbs lysosomal glucocerebrosidase activity. Journal of Inherited Metabolic Disease, 45(4), 675-685. [Link]

  • Foroumadi, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 43. [Link]

  • Precisionary Instruments. (2024, September 10). Understanding ACSF for Electrophysiology & Brain Slices. [Link]

  • Reddit. (2015, August 21). HEPES vs. MOPS for culturing primary neuronal cells. r/labrats. [Link]

  • ResearchGate. (2021, May 26). Type of medium used for MTT assay?? [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved February 12, 2026, from [Link]

  • Mohammadi-Far, S., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 17(4), 1335–1344. [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved February 12, 2026, from [Link]

  • Elbrønd-Bek, H., et al. (2011). 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. Neurochemistry International, 59(6), 821–829. [Link]

  • Bartolini, M., et al. (2013). 1,4-Substituted 4-(1H)-pyridylene-hydrazone-type inhibitors of AChE, BuChE, and amyloid-β aggregation crossing the blood-brain barrier. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4735-4743. [Link]

  • Youdim, M. B. H., et al. (2008). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Journal of Medicinal Chemistry, 51(10), 2877-2889. [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). MOPS buffer dilution method. Retrieved February 12, 2026, from [Link]

  • Ahmad, A. S., et al. (2009). The Neuroprotective Effect of Prostaglandin E2 EP1 Receptor Inhibition Has a Wide Therapeutic Window, Is Sustained in Time and Is Not Sexually Dimorphic. Journal of Cerebral Blood Flow & Metabolism, 29(1), 66-72. [Link]

  • Kim, J., et al. (2021). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Journal of Ginseng Research, 45(4), 487-495. [Link]

  • Lee, K. T., et al. (2022). In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's disease. Bioorganic & Medicinal Chemistry Letters, 71, 128920. [Link]

Sources

Differentiating 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone from its isomers by MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Comparative MS/MS Profiling: Differentiating 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone from Ester and Positional Isomers

Executive Summary

In pharmaceutical synthesis and metabolite identification, This compound (hereafter HEPE-Acetamide ) represents a critical structural motif. It serves as both a functionalized linker and a potential metabolite of piperazine-based therapeutics.

However, its analysis via LC-MS/MS is frequently complicated by the presence of isobaric isomers—most notably the O-acetyl ester isomer (1-(2-acetoxyethyl)piperazine). These isomers share the exact elemental formula (C8H16N2O2 , MW 172.23) and often co-elute on standard C18 chromatographies due to similar polarity.

This guide provides a definitive MS/MS differentiation strategy. By exploiting the distinct gas-phase thermodynamic stabilities of amide vs. ester bonds, we establish a self-validating protocol to distinguish the target HEPE-Acetamide from its structural isomers.

Structural Context & Isomer Landscape

The core challenge lies in the "mobility" of the acetyl group during synthesis or metabolism.

CompoundStructure TypeIUPAC NameKey Feature
Target (A) Amide This compoundAcetyl group attached to Nitrogen (N1). Stable bond.[1]
Isomer (B) Ester 1-(2-acetoxyethyl)piperazineAcetyl group attached to Oxygen on the ethyl chain. Labile bond.
Isomer (C) Positional 4-acetyl-1-piperazineethanol(Synonym for Target - often confused in nomenclature).

The Analytical Problem: Both compounds produce a protonated precursor ion


 at m/z 173 . Standard MS1 scanning cannot distinguish them. Differentiation requires Collision-Induced Dissociation (CID) to trigger unique fragmentation pathways.

Experimental Configuration

To replicate the differentiation data, ensure your Q-TOF or Triple Quadrupole system is configured to favor "hard" fragmentation of the stable amide bond while preserving the diagnostic ester cleavage.

LC-MS/MS Protocol
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Spray Voltage: 3.5 kV (Standard).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: Acetonitrile (Aprotic solvent facilitates desolvation).

  • Collision Energy (CE) Ramping:

    • Crucial Step: Do not use a static CE. The ester isomer fragments at low energy (10-15 eV), while the amide target requires higher energy (20-30 eV) to break the N-C bond.

    • Recommended CE: Ramp 15 eV

      
       35 eV.
      

Comparative Fragmentation Analysis

This section details the mechanistic "fingerprint" of each molecule.

A. The Target: HEPE-Acetamide (Amide)

The amide bond (


) has partial double-bond character, making it resistant to fragmentation.
  • Primary Pathway: The most energetically favorable pathway is NOT the loss of the acetyl group. Instead, the molecule often loses the hydroxyethyl side chain or undergoes ring cleavage.

  • Diagnostic Transition:

    • m/z 173

      
       131:  Neutral loss of Ketene (
      
      
      
      , 42 Da). This is the classic signature of N-acetyl groups, leaving the protonated amine.
    • m/z 173

      
       155:  Neutral loss of Water (
      
      
      
      , 18 Da) from the hydroxyethyl tail.
B. The Isomer: O-Acetyl Ester

The ester bond (


) is significantly weaker in the gas phase.
  • Primary Pathway: The "McLafferty-type" rearrangement or inductive cleavage dominates.

  • Diagnostic Transition:

    • m/z 173

      
       113:  Neutral loss of Acetic Acid  (
      
      
      
      , 60 Da).
    • Mechanism: The carbonyl oxygen abstracts a proton from the ethyl chain, expelling neutral acetic acid and leaving a vinyl-piperazine cation (m/z 113).

Differentiation Logic Table
FeatureTarget (Amide) Isomer (Ester) Differentiation Rule
Precursor 173173Indistinguishable.
Major Fragment 131 (Loss of 42 Da)113 (Loss of 60 Da)Primary Differentiator.
Minor Fragment 155 (Loss of 18 Da)131 (Rare/Low Intensity)Secondary confirmation.
CE Sensitivity High (Requires >20 eV)Low (Fragments at <15 eV)"Survival Yield" test.

Mechanistic Visualization (Pathway Map)

The following diagram illustrates the divergent fragmentation pathways that validate the identity of the target molecule.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 173 Target Target Structure (Amide) N-Acetyl Precursor->Target Structure A Isomer Isomer Structure (Ester) O-Acetyl Precursor->Isomer Structure B Frag_T1 Fragment m/z 131 [M+H - Ketene]+ Target->Frag_T1 Loss of 42 Da (High CE) Frag_T2 Fragment m/z 155 [M+H - H2O]+ Target->Frag_T2 Loss of 18 Da Frag_I1 Fragment m/z 113 [M+H - AcOH]+ Isomer->Frag_I1 Loss of 60 Da (Low CE) Diagnostic

Caption: Divergent MS/MS fragmentation pathways. The Amide (Green) retains the N-N bond structure, while the Ester (Red) rapidly eliminates acetic acid.

Summary of Validation Criteria

To confirm the identity of This compound in your sample, the data must satisfy these three conditions:

  • Retention Time: The Amide is generally more polar than the Ester isomer. On a C18 column, the Target (Amide) should elute earlier than the Isomer (Ester).

  • Transition Ratio: The intensity ratio of 173>131 / 173>113 must be

    
    . If the 113 ion is dominant, you have the ester impurity.
    
  • Water Loss: The presence of the 173>155 transition confirms the free hydroxyl group is intact (characteristic of the Target, not the Ester).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.[3] ResearchGate.[3] Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry Fragmentation Patterns: Amides vs Esters. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Structural Analysis of Amides and Esters by Mass Spectrometry. Journal of Mass Spectrometry. (General reference for McLafferty rearrangement mechanisms in esters).

Sources

A Head-to-Head Examination of Piperazine Derivatives: Neurotransmitter Receptor Binding Profiles and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Piperazine Scaffold in Neuropharmacology

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its structural and physicochemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities.[1][2] This versatility has made piperazine derivatives a cornerstone in the development of drugs targeting the central nervous system (CNS).[3][4] Many clinically significant medications for neurological and psychiatric disorders, including antidepressants, antipsychotics, and anxiolytics, feature this core structure.[1][5] The therapeutic effects of these agents are largely dictated by their specific binding affinities for various neurotransmitter receptors.

This guide provides a head-to-head comparison of the neurotransmitter receptor binding profiles of several notable piperazine derivatives: Vortioxetine, Aripiprazole, Amoxapine, Sunifiram, and BRL-52537. We will delve into their quantitative binding affinities, present a standardized protocol for determining these values, and explore the downstream signaling consequences of their receptor interactions. This objective comparison, supported by experimental data, is intended to be a valuable resource for researchers and drug development professionals in the field of neuroscience.

Comparative Analysis of Receptor Binding Affinities

The interaction of a drug with its target receptor is the foundational event that initiates a cascade of biochemical events, ultimately leading to a physiological response. The binding affinity, often expressed as the inhibition constant (Ki), is a critical parameter that quantifies the strength of this interaction. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities (Ki in nM) of our selected piperazine derivatives for a range of key neurotransmitter receptors.

ReceptorVortioxetine (Ki, nM)Aripiprazole (Ki, nM)Amoxapine (Ki, nM)Sunifiram (Ki, nM)BRL-52537 (Ki, nM)
Serotonin Transporter (SERT) 1.6[6]-Moderate Inhibitor[7]>1000[8]-
5-HT1A 15 (agonist)[9][6]1.7 (partial agonist)[10]Weak[7]>1000[8]-
5-HT1B 33 (partial agonist)[6]-->1000[8]-
5-HT1D 54 (antagonist)[9][6]----
5-HT2A -3.4 (antagonist)[10]7 (antagonist)[11]>1000[8]-
5-HT2B -0.36 (inverse agonist)[10][11]Significant Affinity[7]--
5-HT2C 180[12]-7 (antagonist)[11]--
5-HT3 3.7 (antagonist)[6]-Significant Affinity[7]>1000[8]-
5-HT6 --Significant Affinity[7]--
5-HT7 19 (antagonist)[9][6]-Significant Affinity[7]>1000[8]-
Dopamine D2 >1000[6]0.34 (partial agonist)[10]9 (antagonist)[11]>1000[8]-
Dopamine D3 -0.8 (partial agonist)[10][13]Significant Affinity[7]>1000[8]-
Dopamine D4 -Moderate Affinity[11]Significant Affinity[7]--
Norepinephrine Transporter (NET) 113[6]-Strong Inhibitor[7]--
α1-Adrenergic -Lowest Affinity[14]130 (antagonist)[11]--
Histamine H1 -Lowest Affinity[14]130 (antagonist)[11]>1000[8]-
Muscarinic M1 -Lowest Affinity[14]Very Low Affinity[11]--
Kappa-Opioid (KOR) ----0.24 (agonist)[15]
AMPA ---Modulator[16][17]-

Experimental Protocol: In Vitro Radioligand Receptor Binding Assay

To ensure the generation of reliable and reproducible binding affinity data, a standardized experimental protocol is paramount. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold-standard technique in pharmacology.[18][19][20]

I. Materials and Reagents
  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., 3H or 125I).

  • Unlabeled Ligand (Competitor): The piperazine derivative being tested.

  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., Tris-HCl with appropriate ions).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.

  • Filtration Apparatus: A multi-well filter plate (e.g., 96-well) with glass fiber filters and a vacuum manifold.

  • Scintillation Fluid and Counter: For detection and quantification of radioactivity.

II. Assay Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled piperazine derivative in assay buffer.

    • Dilute the radioligand in assay buffer to a concentration typically at or below its Kd value.

    • Resuspend the receptor-containing membranes or homogenates in ice-cold assay buffer to a predetermined protein concentration.[9]

  • Assay Incubation:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer (for total binding).

      • Non-specific binding control.

      • Varying concentrations of the unlabeled piperazine derivative.

    • Add the diluted radioligand to all wells.

    • Initiate the binding reaction by adding the receptor preparation to all wells.[9]

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.

  • Termination of Binding and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate. This separates the bound radioligand-receptor complexes from the free radioligand.[9]

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_end Termination & Detection cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of Piperazine Derivative add_reagents Add Reagents to 96-well Plate prep_ligand->add_reagents prep_radio Dilute Radioligand prep_radio->add_reagents prep_receptor Prepare Receptor Membranes add_receptor Initiate Reaction with Receptor Preparation prep_receptor->add_receptor add_reagents->add_receptor incubate Incubate to Equilibrium add_receptor->incubate filtrate Vacuum Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Radioligand Binding Assay Workflow

Signaling Pathways and Mechanisms of Action

The binding of a piperazine derivative to its target receptor initiates a cascade of intracellular signaling events. The nature of this signaling—whether agonistic, antagonistic, or modulatory—determines the ultimate pharmacological effect.

Vortioxetine: A Multimodal Serotonergic Agent

Vortioxetine exhibits a complex and multimodal mechanism of action centered on the serotonin system.[9][6] Its high affinity for the serotonin transporter (SERT) results in the inhibition of serotonin reuptake, thereby increasing the concentration of serotonin in the synaptic cleft.[6] Beyond SERT inhibition, vortioxetine acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[9][6] This multifaceted profile is believed to contribute to its antidepressant and anxiolytic effects. The agonism at 5-HT1A autoreceptors can accelerate the antidepressant response.[9]

Aripiprazole: A Dopamine D2 Receptor Partial Agonist

Aripiprazole's unique pharmacological profile is defined by its partial agonism at dopamine D2 receptors.[10][13] As a partial agonist, it acts as a functional antagonist in a hyperdopaminergic environment (e.g., the mesolimbic pathway in schizophrenia), reducing positive symptoms. Conversely, in a hypodopaminergic state (e.g., the mesocortical pathway), it exhibits functional agonism, potentially improving negative and cognitive symptoms.[10] This "dopamine system stabilization" is a key aspect of its mechanism.[10] Aripiprazole also displays high affinity as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors, contributing to its atypical antipsychotic profile.[10][13]

G cluster_d2 Dopamine D2 Receptor Signaling Aripiprazole Aripiprazole (Partial Agonist) D2R D2 Receptor Aripiprazole->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Effector Modulation of Neuronal Excitability PKA->Effector

Aripiprazole's D2 Partial Agonist Pathway

Amoxapine: A Tricyclic Dibenzoxazepine with Dopamine Blocking Activity

Amoxapine is a tricyclic antidepressant that, in addition to inhibiting the reuptake of norepinephrine and to a lesser extent serotonin, also acts as an antagonist at dopamine D2 receptors.[11][22] This dopamine receptor blockade contributes to its antipsychotic properties and is a distinguishing feature among tricyclic antidepressants.[22] Amoxapine also has antagonistic activity at 5-HT2A, 5-HT2C, and H1 receptors.[7][11]

Sunifiram: A Nootropic with a Unique Mechanism

Sunifiram stands apart from the other compounds in this guide as it does not exhibit significant binding affinity for the major neurotransmitter receptors at concentrations up to 1 µM.[8] Its cognitive-enhancing effects are thought to be mediated through the modulation of AMPA receptors, which play a crucial role in synaptic plasticity and learning.[16][17] Sunifiram has also been shown to increase the release of acetylcholine in the cerebral cortex.[16]

BRL-52537: A Potent and Selective Kappa-Opioid Receptor Agonist

BRL-52537 is a highly potent and selective agonist for the kappa-opioid receptor (KOR).[15][20] Its primary mechanism of action involves the activation of KORs, which are G-protein coupled receptors.[23] Activation of KORs leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels, as well as the modulation of ion channels.[1] This signaling cascade is associated with the neuroprotective effects observed with BRL-52537 in preclinical models of stroke.[24]

G cluster_kor Kappa-Opioid Receptor Signaling BRL52537 BRL-52537 (Agonist) KOR Kappa-Opioid Receptor BRL52537->KOR G_protein Gi/o Protein KOR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Modulation of Ca2+ and K+ Channels G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Neuroprotection Neuroprotective Effects cAMP->Neuroprotection Ion_Channels->Neuroprotection

BRL-52537's KOR Agonist Pathway

Conclusion: The Importance of a Comprehensive Binding Profile

The diverse pharmacological profiles of the piperazine derivatives highlighted in this guide underscore the critical importance of comprehensive receptor binding studies in drug discovery and development. A detailed understanding of a compound's binding affinities across a wide range of neurotransmitter receptors is essential for elucidating its mechanism of action, predicting its therapeutic effects, and anticipating potential side effects. The methodologies and comparative data presented here serve as a valuable resource for researchers working to develop the next generation of safer and more effective treatments for neurological and psychiatric disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.